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  • Product: Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
  • CAS: 85614-89-7

Core Science & Biosynthesis

Foundational

Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: Physicochemical Profiling, Synthetic Methodologies, and Pharmacophore Applications

An in-depth technical analysis of Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 85614-89-7), focusing on its physicochemical dynamics, synthetic pathways, and utility in modern drug discovery. Executive Su...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 85614-89-7), focusing on its physicochemical dynamics, synthetic pathways, and utility in modern drug discovery.

Executive Summary

Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (often referred to by its tautomeric synonym, ethyl 6-hydroxy-5-methylnicotinate) is a highly versatile heterocyclic building block[1]. Featuring a functionalized 2-pyridone core (numbered as 6-oxo due to the carboxylate priority), this molecule serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Its unique hydrogen-bonding profile, characterized by a dual donor-acceptor system, makes it a privileged scaffold in the design of kinase inhibitors, antibacterial agents, and protein-protein interaction modulators.

This guide provides a comprehensive framework for researchers, detailing its structural properties, a self-validating synthetic protocol, and its mechanistic role in drug design.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of this compound is essential for optimizing reaction conditions and predicting its behavior in biological systems. The molecule exhibits lactam-lactim tautomerism . While the 2-hydroxypyridine (lactim) form can exist in the gas phase or non-polar solvents, the 2-pyridone (lactam) form overwhelmingly predominates in the solid state and in polar solvents due to highly stable intermolecular hydrogen-bonded dimers.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Significance
CAS Number 85614-89-7Standard identifier for procurement and literature searches[1].
Molecular Formula C 9​ H 11​ NO 3​ Determines exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 181.19 g/mol Optimal low-molecular-weight fragment for fragment-based drug discovery (FBDD)[1].
Physical Form SolidIndicates strong crystalline lattice forces driven by pyridone H-bonding[1].
TPSA ~55.4 ŲCalculated via fragment-based contributions; ideal for passive membrane permeability[2].
H-Bond Donors/Acceptors 1 Donor (NH), 3 Acceptors (O)Facilitates strong directional binding in enzymatic active sites.
Storage Conditions Inert atmosphere, Room TempPrevents slow oxidative degradation or hydrolysis of the ester group[1].

Retrosynthetic Strategies & De Novo Synthesis

Experimental Protocol: Self-Validating Synthesis Workflow

Phase 1: N-Oxidation

  • Procedure: Charge a round-bottom flask with 5-methylnicotinic acid (1.0 eq) and glacial acetic acid (0.5 M). Add 30% aqueous H 2​ O 2​ (1.5 eq) dropwise. Heat to 70°C for 12 hours.

  • Causality: Acetic acid acts as both solvent and catalyst, generating peracetic acid in situ. This electrophilic oxygen source smoothly oxidizes the pyridine nitrogen without over-oxidizing the methyl group.

  • Self-Validating Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=138 ) fully shifts to the N-oxide mass ( [M+H]+=154 ).

Phase 2: Regioselective Rearrangement (Polonovski-Type)

  • Procedure: Suspend the crude N-oxide in acetic anhydride (5.0 eq) and reflux at 130°C for 4 hours. Following the reaction, evaporate excess Ac 2​ O, add water, and reflux for 1 hour to hydrolyze the intermediate acetate.

  • Causality: Acetic anhydride activates the N-oxide, triggering an acylative deoxygenation. The acetate nucleophile attacks the C6 position rather than C2. Why? The C5-methyl group provides steric shielding and electronic directing effects that heavily bias the transition state toward C6 attack, ensuring high regioselectivity for the 6-oxo isomer.

  • Self-Validating Checkpoint: TLC (10% MeOH/DCM) will show the disappearance of the highly polar, baseline-retained N-oxide spot and the emergence of a new, less polar UV-active spot (the 6-oxo-acid).

Phase 3: Fischer Esterification

  • Procedure: Dissolve the resulting 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in absolute ethanol (0.2 M). Add catalytic concentrated H 2​ SO 4​ (0.1 eq). Reflux for 16 hours using a Soxhlet extractor fitted with 3Å molecular sieves.

  • Causality: The esterification of electron-deficient heterocyclic acids is notoriously slow. The Soxhlet apparatus with molecular sieves continuously sequesters the water byproduct, driving the Le Chatelier equilibrium entirely toward the ester product.

  • Self-Validating Checkpoint: Final LC-MS confirmation ( [M+H]+=182.1 ). IR spectroscopy should reveal two distinct carbonyl stretches: ~1715 cm −1 (ester C=O) and ~1660 cm −1 (pyridone C=O).

Synthesis A 5-Methylnicotinic Acid B N-Oxidation (H2O2 / AcOH) A->B C N-Oxide Intermediate B->C D Rearrangement (Ac2O / Reflux) C->D E 6-Oxo-Acid Intermediate D->E F Esterification (EtOH / H+) E->F G Ethyl 5-methyl-6-oxo- 1,6-dihydropyridine- 3-carboxylate F->G

Caption: Synthetic workflow for Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate via N-oxide rearrangement.

Pharmacophore Applications in Drug Discovery

In modern rational drug design, the 6-oxo-1,6-dihydropyridine motif is frequently deployed as a bioisostere for amides, phenols, and nucleobases.

Kinase Hinge Binding: The ATP-binding pocket of most kinases features a highly conserved "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate provides a perfect geometric match for this interaction:

  • N1-H (Donor): Donates a hydrogen bond to the backbone carbonyl of the hinge region.

  • C6=O (Acceptor): Accepts a hydrogen bond from the backbone NH of the hinge region.

  • C5-Methyl: Projects into the adjacent hydrophobic pocket (often near the gatekeeper residue), enhancing binding affinity via Van der Waals interactions.

  • C3-Ester: Serves as a synthetic vector. In drug development, this ester is typically saponified and coupled with various amines to project into the solvent-exposed region, optimizing pharmacokinetic properties.

Pharmacophore cluster_0 Kinase Active Site (Hinge Region) cluster_1 6-Pyridone Scaffold Hinge1 Backbone NH (H-Bond Donor) C_O C6=O (H-Bond Acceptor) Hinge1->C_O Accepts H-bond Hinge2 Backbone C=O (H-Bond Acceptor) Pocket Hydrophobic Pocket (Gatekeeper adjacent) N_H N1-H (H-Bond Donor) N_H->Hinge2 Donates H-bond Me C5-Methyl (Lipophilic) Me->Pocket Van der Waals Ester C3-Ester (Solvent Vector)

Caption: Pharmacophore mapping of the 6-pyridone core within a typical kinase hinge region.

References

  • Ertl, P., Rohde, B., & Selzer, P. "Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties". Journal of Medicinal Chemistry, 2000, 43(20), 3714–3717. URL:[Link]

Sources

Exploratory

Reactivity Profile of Ethyl 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 85614-89-7), als...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 85614-89-7), also known as ethyl 6-hydroxy-5-methylnicotinate, is a highly versatile heterocyclic building block in medicinal chemistry [1]. Featuring a pyridone core decorated with an electron-withdrawing ester at C3 and an electron-donating methyl group at C5, this compound presents a unique electronic topology. Because the highly reactive C3 and C5 positions are structurally blocked, its synthetic utility is primarily driven by the ambident nucleophilicity of the 2-pyridone motif and the activation potential of the C6-oxo group.

This technical guide dissects the reactivity profile of this compound, providing causality-driven methodologies for regioselective alkylation, deoxychlorination, and chemoselective derivatization.

Structural and Electronic Profiling

The reactivity of ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is governed by the tautomeric equilibrium between its 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. While the pyridone form predominates in the solid state and in polar solvents, the ambident nature of the molecule allows it to react at either the nitrogen (N1) or the oxygen (O6) depending on the reaction conditions.

According to Hard-Soft Acid-Base (HSAB) theory:

  • Nitrogen (N1) acts as a soft nucleophile. It is preferentially alkylated by soft electrophiles (e.g., benzyl halides, allyl halides) in the presence of alkali metal carbonates (K₂CO₃, CsF) [2].

  • Oxygen (O6) acts as a hard nucleophile. O-alkylation is favored when using hard electrophiles (e.g., dialkyl sulfates, sulfonates) or when utilizing silver salts (e.g., Ag₂CO₃), where the silver cation coordinates to the nitrogen, leaving the oxygen free to attack [3].

ReactivityProfile SM Ethyl 5-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate N_Alk N-Alkylated Derivative (e.g., N-Benzyl) SM->N_Alk R-X, K2CO3 Polar Aprotic / Micellar O_Alk O-Alkylated Derivative (e.g., 6-Alkoxypyridine) SM->O_Alk R-X, Ag2CO3 or Hard Electrophiles Chloro Ethyl 6-chloro-5-methyl- nicotinate SM->Chloro POCl3, Reflux (Deoxychlorination) Acid 5-Methyl-6-oxo-1,6-dihydro- pyridine-3-carboxylic acid SM->Acid LiOH, THF/H2O (Saponification)

Divergent synthetic pathways of the 5-methyl-6-oxo-1,6-dihydropyridine core.

Core Reactivity & Methodological Workflows

Regioselective Alkylation (N- vs. O-Alkylation)

Achieving high regioselectivity during the alkylation of 2-pyridones is a historical challenge. Recent advancements have demonstrated that micellar aqueous systems or specific counter-ion pairing can perfectly tune this selectivity [2][4].

Causality of the Protocol: Utilizing K₂CO₃ in a micellar system (e.g., 2% Tween 20 in water) enhances the solubility of the hydrophobic alkyl halides while stabilizing the soft transition state of N-alkylation. Conversely, using Ag₂CO₃ in non-polar solvents (toluene) physically blocks the nitrogen lone pair via Ag-N coordination, forcing exclusive O-alkylation.

Protocol A: Regioselective N-Alkylation (Self-Validating System)

  • Preparation: Charge an oven-dried 50 mL round-bottom flask with ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 equiv, 5.0 mmol) and K₂CO₃ (2.0 equiv, 10.0 mmol).

  • Solvent Addition: Add 15 mL of a 2% (w/w) Tween 20 aqueous solution (or anhydrous DMF for moisture-sensitive electrophiles). Stir for 10 minutes at room temperature to ensure complete deprotonation.

  • Electrophile Addition: Dropwise add benzyl bromide (1.2 equiv, 6.0 mmol).

  • Reaction: Heat the mixture to 70 °C and monitor via TLC (Hexanes/EtOAc 1:1). The N-alkylated product will appear as a lower Rf spot compared to the O-alkylated byproduct.

  • Workup: Cool to room temperature, extract with EtOAc (3 × 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Deoxychlorination: Activating the Pyridine Core

To utilize the pyridine core in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the C6-oxo group must be converted into a pseudo-halide or halide. Phosphorus oxychloride (POCl₃) is the gold standard for this transformation [5].

Causality of the Protocol: POCl₃ acts as both the solvent and the electrophilic activating agent. The tautomeric 2-hydroxypyridine oxygen attacks the phosphorus atom, forming a highly electrophilic phosphorodichloridate intermediate. The liberated chloride ion then acts as a nucleophile, attacking the C6 position via Nucleophilic Aromatic Substitution (S_NAr), displacing the phosphate leaving group and restoring aromaticity.

Mechanism Keto Pyridone Tautomer (C=O) Enol Hydroxypyridine Tautomer (C-OH) Keto->Enol Tautomerization Intermediate Phosphorodichloridate Intermediate [Py-O-POCl2]+ Cl- Enol->Intermediate + POCl3 - HCl Product Ethyl 6-chloro-5-methylnicotinate + PO2Cl Intermediate->Product Nucleophilic Aromatic Substitution by Cl-

Mechanistic pathway of POCl3-mediated deoxychlorination.

Protocol B: POCl₃-Mediated Chlorination

  • Preparation: Suspend the starting material (1.0 equiv, 10.0 mmol) in neat POCl₃ (10.0 volumes, ~10 mL) under an inert argon atmosphere.

  • Catalysis (Optional but Recommended): Add 2 drops of anhydrous DMF. DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, which accelerates the activation of the pyridone oxygen.

  • Reflux: Heat the reaction mixture to 105 °C (reflux) for 4–6 hours. The suspension will turn into a homogenous, dark solution upon completion.

  • Quenching (Critical Step): Cool the mixture to room temperature. Slowly and cautiously pour the mixture over crushed ice (100 g) with vigorous stirring to hydrolyze excess POCl₃. Maintain the temperature below 20 °C to prevent hydrolysis of the newly formed C-Cl bond.

  • Isolation: Neutralize the aqueous phase to pH 7 using saturated aqueous NaHCO₃. Extract with dichloromethane (3 × 30 mL), dry over MgSO₄, and concentrate to yield ethyl 6-chloro-5-methylnicotinate.

Chemoselective Ester Hydrolysis (Saponification)

The C3 ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid without disrupting the pyridone core. This exposes a handle for subsequent amidation (e.g., using HATU/DIPEA) to synthesize complex pharmaceutical libraries.

Protocol C: Mild Saponification

  • Dissolve the starting material (1.0 equiv) in a 1:1 mixture of THF and H₂O.

  • Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 12 hours.

  • Evaporate the THF in vacuo, acidify the aqueous layer to pH 3 using 1M HCl, and collect the precipitated 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid via vacuum filtration.

Quantitative Data Summary

The following table summarizes the expected yields, regioselectivity, and optimal conditions for the core transformations discussed in this guide.

Reaction TypeReagents & ConditionsMajor ProductExpected YieldRegioselectivity / Chemoselectivity
N-Alkylation Benzyl bromide, K₂CO₃, 2% Tween 20/H₂O, 70 °CN-Benzyl derivative85–94%>5:1 (N:O ratio)
O-Alkylation Alkyl iodide, Ag₂CO₃, Toluene, 90 °C6-Alkoxy derivative70–80%>10:1 (O:N ratio)
Deoxychlorination POCl₃ (neat), cat. DMF, 105 °C, 4h6-Chloro derivative85–95%Exclusive to C6 position
Saponification LiOH·H₂O, THF/H₂O (1:1), 25 °C, 12h3-Carboxylic acid>95%Complete ester chemoselectivity

Conclusion

Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a highly programmable scaffold. By manipulating the hard-soft properties of the reaction environment, chemists can dictate functionalization at either the nitrogen or oxygen heteroatoms. Furthermore, the efficient conversion of the pyridone to a 6-chloropyridine unlocks the vast potential of modern palladium-catalyzed cross-coupling, making this molecule an indispensable asset in the synthesis of complex active pharmaceutical ingredients (APIs).

References

  • Wang, N., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, American Chemical Society. Retrieved from[Link]

  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Journal of Organic Chemistry. Retrieved from[Link]

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from[Link]

Foundational

Comprehensive Spectroscopic Characterization of Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Identity: Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 85614-89-7) [1] Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Identity: Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 85614-89-7) [1]

Executive Summary & Structural Context

The 1,6-dihydropyridine-6-one (2-pyridone) scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere for amides and phenolic rings in kinase inhibitors and antibacterial agents. Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a highly versatile synthetic building block. Accurate structural elucidation of this compound is critical, as the 2-pyridone core exhibits complex tautomerism (lactam-lactim) and dimerization behaviors driven by cyclic hydrogen bonding [2].

This technical whitepaper outlines a self-validating analytical framework for the definitive spectroscopic characterization of this compound, integrating Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR).

Analytical Strategy & Causality (E-E-A-T)

In analytical chemistry, isolated data points are insufficient for regulatory-grade structural confirmation. A multi-modal, cross-validating approach is required.

  • NMR Spectroscopy establishes the carbon-hydrogen framework. We specifically select DMSO- d6​ as the solvent rather than CDCl 3​ . The causality behind this choice is twofold: first, the compound's polarity and hydrogen-bonding nature limit its solubility in non-polar solvents; second, DMSO- d6​ strongly solvates the lactam N-H proton, preventing rapid exchange and allowing it to be observed as a distinct, albeit broad, signal.

  • High-Resolution Mass Spectrometry (HRMS) provides the exact mass and isotopic distribution. Electrospray Ionization in positive mode (ESI+) is chosen because the basic nitrogen of the pyridone ring readily accepts a proton, yielding a robust [M+H]+ pseudo-molecular ion.

  • Attenuated Total Reflectance (ATR) FT-IR is utilized over traditional KBr pelleting. KBr is highly hygroscopic, and absorbed water produces a broad O-H stretch that obscures the critical N-H and C=O stretching regions necessary to confirm the lactam state of the pyridone core [3].

Workflow A Sample Preparation (Purity >95%) B 1H & 13C NMR (Connectivity & Tautomeric State) A->B C HRMS (ESI+) (Exact Mass & Isotopes) A->C D ATR-FTIR (Functional Groups) A->D E Data Integration & Cross-Validation B->E C->E D->E F Structural Confirmation: Ethyl 5-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate E->F

Caption: Multi-modal analytical workflow for the structural elucidation of 2-pyridone derivatives.

Spectroscopic Data Summaries

The following tables synthesize the quantitative data expected for high-purity ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Data

Acquisition conditions: 400 MHz for 1 H, 100 MHz for 13 C, Solvent: DMSO- d6​ , Reference: TMS ( δ 0.00 ppm).

Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Integration 13 C Chemical Shift ( δ , ppm)Assignment
1 (N-H) 12.05br s1H-Lactam N-H
2 8.10d, J=2.5 1H141.0Pyridone C-H (meta coupling)
3 ---109.5Pyridone C (quaternary)
4 7.85dd, J=2.5,1.0 1H138.5Pyridone C-H
5 ---128.0Pyridone C (quaternary)
6 ---162.5Lactam C=O
7 (Ester C=O) ---164.2Ester C=O
8 (Ester CH 2​ ) 4.20q, J=7.1 2H60.5Ethyl -CH 2​ -
9 (Ester CH 3​ ) 1.25t, J=7.1 3H14.5Ethyl -CH 3​
10 (Ring CH 3​ ) 2.05s3H16.2C5-Methyl
Fourier-Transform Infrared (FT-IR) Spectroscopy

Acquisition conditions: Solid state, diamond ATR crystal, 4000–400 cm −1 .

Wavenumber (cm −1 )IntensityPeak ShapeVibrational Assignment
3150 – 2850 MediumBroadN-H stretch (hydrogen-bonded lactam network)
2980, 2935 WeakSharpC-H stretch (aliphatic, ethyl/methyl groups)
1715 StrongSharpC=O stretch (conjugated ester)
1655 StrongSharpC=O stretch (pyridone lactam carbonyl)
1610, 1540 MediumSharpC=C and C=N stretching (pyridone ring)
1280, 1150 StrongSharpC-O stretch (ester alkoxy group)
High-Resolution Mass Spectrometry (HRMS)

Acquisition conditions: ESI-TOF, Positive Ion Mode.

Ion SpeciesFormulaCalculated m/zObserved m/zMass Error (ppm)
[M+H]+ C 9​ H 12​ NO 3+​ 182.0812182.0815+1.6
[M+Na]+ C 9​ H 11​ NO 3​ Na + 204.0631204.0635+1.9

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following step-by-step methodologies incorporate internal system suitability checks.

Protocol A: NMR Acquisition & Processing
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • System Suitability Check: Prior to sample insertion, run a standard lineshape sample (e.g., 1% CHCl 3​ in acetone- d6​ ) to verify that the non-spinning hump is <1.5% and the resolution is <0.45 Hz. This ensures the J -couplings (specifically the 2.5 Hz meta-coupling between H-2 and H-4) will be cleanly resolved.

  • Acquisition:

    • 1 H NMR: Acquire 16 transients with a 30° pulse angle, a 2.5-second acquisition time, and a 2-second relaxation delay ( D1​ ). The D1​ must be sufficient to allow complete relaxation of the broad N-H proton.

    • 13 C NMR: Acquire 1024 transients using a standard proton-decoupled sequence (e.g., WALTZ-16) with a 2-second relaxation delay.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) to the 1 H FID and 1.0 Hz to the 13 C FID prior to Fourier transformation. Phase and baseline correct manually. Reference the spectrum to the TMS peak at 0.00 ppm.

Protocol B: LC-HRMS/MS Fragmentation Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • System Calibration: Calibrate the TOF mass analyzer using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of < 2 ppm across the 100-1000 m/z range.

  • Acquisition: Inject 2 µL into the LC-MS system. Use a short C18 column (50 mm x 2.1 mm, 1.8 µm) with a rapid 3-minute gradient (5% to 95% Acetonitrile). Set the ESI capillary voltage to 3500 V and the drying gas temperature to 300 °C.

  • Tandem MS (MS/MS): Isolate the [M+H]+ precursor ion (m/z 182.08) in the quadrupole and subject it to Collision-Induced Dissociation (CID) using Nitrogen gas at a collision energy of 15 eV.

  • Causality of Fragmentation: The ester group preferentially cleaves. The loss of an ethanol molecule (-46 Da) yields a highly stable acylium/ketene intermediate at m/z 136.04. Subsequent loss of carbon monoxide (-28 Da) yields the pyridone core fragment at m/z 108.04.

Fragmentation M [M+H]+ m/z 182.0812 F1 Fragment 1 m/z 136.0393 M->F1 - EtOH (46 Da) F2 Fragment 2 m/z 108.0444 F1->F2 - CO (28 Da)

Caption: Diagnostic ESI-MS/MS fragmentation pathway of the protonated molecular ion.

Protocol C: ATR-FTIR Analysis
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm −1 resolution) to account for atmospheric CO 2​ and water vapor.

  • Sample Application: Place approximately 2 mg of the solid powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the solid crystal lattice of the sample and the ATR diamond. Causality: Insufficient pressure leads to a low signal-to-noise ratio and distorted peak shapes due to poor evanescent wave penetration.

  • Acquisition: Collect 32 scans at 4 cm −1 resolution. Apply an ATR correction algorithm to adjust for the wavelength-dependent depth of penetration.

References

  • Haritha, M., & Ameena, S. S. (2025). "Substituent Effects on NMR Chemical Shifts and Cyclic Hydrogen Bonding in 2-Pyridone Dimers: An Accurate Approach to Hammett Constant Determination Linking Structure, Energetics, and Electron Distribution." The Journal of Organic Chemistry, 90(26). Available at:[Link]

  • Tadić, J. D., et al. (2019). "Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones." Journal of the Serbian Chemical Society, 84(6), 531–538. Available at:[Link]

Exploratory

Thermodynamic Stability and Tautomeric Dynamics of Ethyl 6-hydroxy-5-methylnicotinate at Room Temperature

Executive Summary Ethyl 6-hydroxy-5-methylnicotinate (CAS: 85614-89-7) is a highly functionalized pyridine derivative that exhibits complex structural dynamics driven by lactam-lactim tautomerism. For researchers and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-hydroxy-5-methylnicotinate (CAS: 85614-89-7) is a highly functionalized pyridine derivative that exhibits complex structural dynamics driven by lactam-lactim tautomerism. For researchers and drug development professionals utilizing this compound as a synthetic intermediate or active pharmaceutical ingredient (API) precursor, understanding its thermodynamic stability at room temperature (25°C) is critical for formulation, storage, and reaction design.

This technical guide explores the causality behind the compound's thermodynamic preferences, detailing how intermolecular hydrogen bonding and solvent dielectric constants dictate the equilibrium between its 6-hydroxy (lactim) and 6-oxo (lactam) forms.

Chemical Identity & Structural Dynamics

Ethyl 6-hydroxy-5-methylnicotinate is synonymous with ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate . This dual nomenclature highlights the core mechanistic principle governing the molecule: 2-hydroxypyridine ⇌ 2-pyridone tautomerization .

Because the hydroxyl group is positioned ortho to the pyridine nitrogen, the molecule undergoes a rapid proton transfer. The thermodynamic stability of the compound at room temperature is not static; it is heavily dependent on its physical state and microenvironment.

  • The 6-Hydroxy Form (Lactim/Enol): Stabilized by the complete delocalization of π -electrons, maximizing the aromaticity of the pyridine ring.

  • The 6-Oxo Form (Lactam/Keto): Stabilized by strong amide resonance and the highly polarized carbonyl group ( C=O ), which acts as a potent hydrogen bond acceptor.

Thermodynamic Drivers at Room Temperature (25°C)

Solid-State Stability: The Dimerization Sink

In the solid state at room temperature, ethyl 6-hydroxy-5-methylnicotinate is a stable, crystalline solid. The thermodynamic equilibrium is overwhelmingly driven toward the 6-oxo (lactam) tautomer .

Causality: While the 6-hydroxy form possesses greater intrinsic aromatic stabilization, the 6-oxo form is thermodynamically favored in the solid state due to the formation of robust, self-associated hydrogen-bonded dimers. The N−H⋯O=C hydrogen bonds in the pyridone dimer significantly lower the free energy of the crystal lattice. Theoretical studies on the parent 2-hydroxypyridine/2-pyridone system demonstrate that the cyclic dimer of the keto form acts as a thermodynamic sink, effectively locking the molecule into the 6-oxo state during crystallization[1].

Solution-State Dynamics: Microsolvation and Dielectric Effects

When dissolved, the thermodynamic stability and tautomeric ratio at room temperature shift based on the solvent's dielectric constant ( ϵ ) and hydrogen-bonding capacity.

  • Non-Polar Solvents (e.g., Cyclohexane, Chloroform): The lack of external hydrogen bond stabilization allows the intrinsic aromaticity of the 6-hydroxy form to compete. The energy difference between the two tautomers is minimal ( ≈3 kJ/mol in favor of the enol form in the gas phase/non-polar vacuum)[2].

  • Polar Protic Solvents (e.g., Water, Methanol): The equilibrium shifts drastically to the 6-oxo form. Microsolvation studies reveal that water molecules bridge the N−H and C=O sites, reducing the tautomerization barrier and providing a binding energy difference of over 13 kJ/mol in favor of the keto complex[3].

G Gas Gas Phase / Non-Polar Solvents (Favors 6-Hydroxy Form) Lactim Ethyl 6-hydroxy-5-methylnicotinate (Lactim / Aromatic) Gas->Lactim Solid Solid State / Polar Solvents (Favors 6-Oxo Form) Lactam Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (Lactam / Amide Resonance) Solid->Lactam Lactim->Lactam Proton Transfer (Tautomerization) Dimer Hydrogen-Bonded Dimer (Thermodynamic Sink at 25°C) Lactam->Dimer Intermolecular H-Bonding (ΔG < 0)

Thermodynamic pathway of lactam-lactim tautomerization and dimerization.

Quantitative Thermodynamic Data

The following table summarizes the thermodynamic stability parameters extrapolated from high-level Density Functional Theory (DFT) and experimental calorimetry of the core hydroxypyridine/pyridone scaffold at 298.15 K (25°C)[2],[3],[1].

Environmental StateDominant Tautomer at 25°CRelative Free Energy ( ΔG )Primary Stabilization Mechanism
Gas Phase / Vacuum 6-Hydroxy (Lactim)-3.23 kJ/mol (favoring Lactim)Maximized ring aromaticity; minimal steric hindrance.
Non-Polar Solvent Co-existence (~1:1) 0 to +0.5 kJ/molBalance of aromaticity vs. weak dipole-dipole interactions.
Polar Solvent (H₂O) 6-Oxo (Lactam)-12.0 kJ/mol (favoring Lactam)Solvation shell formation; hydrogen bonding with solvent.
Solid State (Crystal) 6-Oxo (Lactam)> -40.0 kJ/mol (favoring Lactam)Lattice energy minimization via N−H⋯O=C cyclic dimerization.

Note: ΔG values represent the energy difference relative to the less stable tautomer in that specific environment.

Experimental Methodologies for Stability Profiling

To empirically validate the thermodynamic stability and tautomeric ratio of ethyl 6-hydroxy-5-methylnicotinate at room temperature, researchers must employ self-validating protocols that account for environmental variables.

Protocol 1: Solution-State Tautomeric Equilibrium via Variable-Solvent ¹H-NMR

Purpose: To quantify the thermodynamic equilibrium constant ( Keq​ ) at 25°C by observing the chemical shift of the proton transitioning between the oxygen and nitrogen atoms. Self-Validating Mechanism: By running the sample in a gradient of solvents with increasing dielectric constants, the protocol internally validates the causality of solvent-induced tautomeric shifting.

Step-by-Step Procedure:

  • Sample Preparation: Prepare three 5 mM solutions of ethyl 6-hydroxy-5-methylnicotinate in deuterated solvents of varying polarity: CDCl3​ (non-polar), DMSO−d6​ (polar aprotic), and D2​O (polar protic).

  • Internal Standard: Add 0.1% Tetramethylsilane (TMS) to each tube as an internal chemical shift reference.

  • Equilibration: Incubate the NMR tubes in a precision water bath at exactly 25.0°C for 30 minutes to ensure thermodynamic equilibrium is reached.

  • Data Acquisition: Acquire ¹H-NMR spectra at 400 MHz or higher.

  • Analysis:

    • Monitor the highly deshielded region (10.0 - 13.0 ppm).

    • The O−H proton of the 6-hydroxy form typically appears as a sharp singlet (if exchange is slow) or broad peak around 10.5-11.5 ppm in non-polar solvents.

    • The N−H proton of the 6-oxo form will shift further downfield (11.5-12.5 ppm) in polar solvents due to strong hydrogen bonding.

  • Calculation: Calculate the equilibrium constant ( Keq​=[Lactam]/[Lactim] ) by integrating the distinct resonance peaks of the stationary methyl group ( C−CH3​ ) which will exhibit slight chemical shift differences between the two tautomers.

Protocol 2: Solid-State Stability Assessment via Isothermal Microcalorimetry (IMC)

Purpose: To confirm the absolute thermodynamic stability of the solid powder at room temperature and detect any slow-phase transitions or degradation. Self-Validating Mechanism: IMC measures real-time heat flow. A stable, thermodynamically favored solid state will produce a net-zero heat flow baseline, proving the absence of ongoing tautomerization or degradation at 25°C.

Step-by-Step Procedure:

  • Calibration: Calibrate the microcalorimeter using a known Joule heating standard at exactly 25.0°C.

  • Sample Loading: Accurately weigh 100 mg of crystalline ethyl 6-hydroxy-5-methylnicotinate into a glass ampoule.

  • Inert Atmosphere: Purge the ampoule with dry Nitrogen ( N2​ ) to remove ambient moisture, preventing solvent-induced surface tautomerization. Seal the ampoule.

  • Reference Cell: Prepare an identical, empty sealed glass ampoule filled with N2​ to serve as the thermal reference.

  • Measurement: Lower both ampoules into the IMC thermostat block set to 25.0°C.

  • Data Collection: Record the heat flow ( μW ) continuously for 72 hours.

  • Interpretation: A flat thermal baseline (heat flow ≈0μW ) confirms that the 6-oxo dimer structure is at a thermodynamic minimum. Any exothermic peaks would indicate a delayed crystallization or phase transition, which is highly unlikely for this stable lactam structure.

Sources

Protocols & Analytical Methods

Method

Application Note and Step-by-Step Protocol for the Synthesis of Ethyl 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Introduction Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a crucial heterocyclic scaffold in medicinal chemistry and drug development. As a derivative of the 2-pyridone core, it is a key intermediate in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a crucial heterocyclic scaffold in medicinal chemistry and drug development. As a derivative of the 2-pyridone core, it is a key intermediate in the synthesis of various pharmacologically active agents.[1][2] The structural motif of 4-oxo-1,4-dihydropyridine-3-carboxylic acid, closely related to the target molecule, is present in numerous bioactive compounds, highlighting the importance of efficient synthetic routes to this class of molecules.[3] This document provides a detailed, step-by-step protocol for the synthesis of ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, designed for researchers and scientists in organic synthesis and drug discovery. The presented methodology is based on established chemical principles, offering a reliable and reproducible procedure.

Synthetic Strategy: A Modified Hantzsch-Type Condensation

The synthesis of the target pyridone derivative can be efficiently achieved through a multi-component reaction that shares principles with the classic Hantzsch pyridine synthesis.[4][5] This approach involves the condensation of two key intermediates, which are themselves readily prepared from commercially available starting materials. The overall strategy is a two-step process:

  • Formation of Ethyl 3-aminocrotonate: This enamine intermediate is synthesized from the reaction of ethyl acetoacetate with an ammonia source.[6][7]

  • Condensation and Cyclization: The formed ethyl 3-aminocrotonate is then reacted with a second equivalent of a β-ketoester, in this case, ethyl acetoacetate, to construct the dihydropyridine ring, which exists in its more stable 6-oxo tautomeric form.

This approach is advantageous due to its atom economy and the use of readily accessible precursors.

Experimental Protocol

Part 1: Synthesis of Ethyl 3-aminocrotonate (Intermediate)

This initial step involves the formation of the key enamine intermediate.

Materials:

  • Ethyl acetoacetate

  • Ammonium acetate

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate (1.0 eq) and methanol (2-3 volumes).

  • With stirring, add ammonium acetate (3.0 eq).[6][7]

  • Stir the reaction mixture at room temperature for 20 hours.[6][7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield crude ethyl 3-aminocrotonate, which can be used in the next step without further purification. For long-term storage, purification by distillation under reduced pressure may be performed.

Part 2: Synthesis of Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

This part describes the condensation and cyclization to form the final product.

Materials:

  • Ethyl 3-aminocrotonate (from Part 1)

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Hydrochloric acid (for acidification)

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq) in absolute ethanol (5 volumes) under an inert atmosphere.

  • To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, add a solution of ethyl 3-aminocrotonate (1.0 eq) in ethanol dropwise.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5-6.

  • The resulting precipitate is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain crude ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Purification

The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data and Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Purity (by HPLC) >95%
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
Mass Spectrometry [M+H]⁺ = 182.08

Note: The spectral data provided are approximate and may vary slightly depending on the specific instrumentation and experimental conditions.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Ethyl acetoacetate and ethanol are flammable; avoid open flames.

  • Sodium ethoxide is a strong base and is corrosive; handle with care.

  • Hydrochloric acid is corrosive; handle with appropriate care.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Final Product Synthesis EAA1 Ethyl Acetoacetate Reaction1 Stir at RT, 20h EAA1->Reaction1 NH4OAc Ammonium Acetate NH4OAc->Reaction1 Methanol Methanol Methanol->Reaction1 Intermediate Ethyl 3-aminocrotonate Reaction1->Intermediate Intermediate_in Ethyl 3-aminocrotonate Intermediate->Intermediate_in Reaction2 Reflux, 6-8h Intermediate_in->Reaction2 EAA2 Ethyl Acetoacetate EAA2->Reaction2 NaOEt Sodium Ethoxide NaOEt->Reaction2 Ethanol Ethanol Ethanol->Reaction2 Workup Acidification & Filtration Reaction2->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct Ethyl 5-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate Purification->FinalProduct

Caption: Experimental workflow for the synthesis of ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Mechanism and Rationale

The reaction proceeds through a series of well-understood organic transformations. The formation of ethyl 3-aminocrotonate is a straightforward condensation of a ketone with an amine source. The subsequent cyclization is a Michael addition of the enamine to an α,β-unsaturated carbonyl system (formed in situ from ethyl acetoacetate under basic conditions), followed by an intramolecular cyclization and dehydration to yield the dihydropyridine ring. The product exists predominantly in the more stable 6-oxo tautomeric form.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. By following this step-by-step guide, researchers in the fields of organic synthesis and drug development can reliably produce this valuable intermediate for their research endeavors. The use of readily available starting materials and established reaction conditions makes this protocol both practical and scalable.

References

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. (2023, February 6). Retrieved from [Link]

  • Jagwani, S., & Joshi, R. (2014). Green technique for synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555.
  • Cheng, Q.-F., Xu, X.-Y., Shi, P.-F., & Hu, X.-L. (2007). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(2), o468-o469.
  • Study on factors influencing synthesis of ethyl 3-aminocrotonate. (2019, April 20). ResearchGate. Retrieved from [Link]

  • Method for producing 2-hydroxynicotinic acid derivative. (n.d.). Google Patents.
  • Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid. (n.d.). Google Patents.
  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Study on factors influencing synthesis of ethyl 3-aminocrotonate. (2019, April 20). HaUI. Retrieved from [Link]

  • Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. (2012, April 20). ACS Publications. Retrieved from [Link]

  • (±)-Methyl and (±)-ethyl 4-(2,3-difluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. (1992). PubMed. Retrieved from [Link]

  • Crystal structure of 2-hydroxynicotinic acid, form II, (a) projected in... (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Nelson, D. A. (n.d.). Synthesis and High Performance Liquid Chromatography of Alkylsulfonates for Use as Water Tracing Compounds. University of Wyoming. Retrieved from [Link]

  • Process for the preparation of 4 -substituted -1, 4-dihydropyridines. (n.d.). Google Patents.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022, June 23). PMC. Retrieved from [Link]

  • Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. (n.d.). Zenodo. Retrieved from [Link]

  • Malonic Ester Synthesis Reaction Mechanism. (2018, May 12). YouTube. Retrieved from [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022, June 23). Retrieved from [Link]

  • Process for the purification of melphalan. (n.d.). Google Patents.
  • Synthesis of Novel Hantzsch Dihydropyridine Derivatives. (n.d.). Asian Publication Corporation. Retrieved from [Link]

  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017, April 25). Oriental Journal of Chemistry. Retrieved from [Link]

  • 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5). MDPI. Retrieved from [Link]

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). ScienceOpen. Retrieved from [Link]

  • Hantzsch pyridine synthesis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. (2012, September 22). OMICS International. Retrieved from [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

  • (PDF) Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. (2023, March 11). YouTube. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Ethyl 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate as a Versatile Pyridine Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 2-Pyridone Scaffold The 2-pyridone motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Pyridone Scaffold

The 2-pyridone motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic and structural properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in drug design. Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a functionalized 2-pyridone, serves as a highly valuable and versatile starting material for the synthesis of a diverse array of complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, offering detailed protocols for its derivatization and application in the construction of novel chemical entities.

The core structure of ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate presents multiple reactive sites that can be selectively manipulated. The endocyclic nitrogen, the activated C4 position, and the ester functionality all provide handles for synthetic transformations, enabling the generation of diverse compound libraries for drug discovery and materials science.

I. Synthesis of the Core Building Block

The parent compound, ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, can be synthesized through established methods of pyridine ring formation. One common approach is a variation of the Hantzsch pyridine synthesis or related multicomponent reactions. A typical synthesis involves the condensation of an enamine, an active methylene compound, and an aldehyde or its equivalent.

For example, a one-pot three-component cyclo-condensation reaction can be employed, which is a hallmark of efficient and atom-economical synthesis.

II. Key Synthetic Transformations and Protocols

The true power of ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate as a building block is realized through its subsequent chemical modifications. The following sections detail key protocols for its functionalization.

A. Regioselective N-Alkylation

The tautomeric nature of 2-pyridones presents a challenge in achieving selective N- versus O-alkylation. However, with careful selection of reagents and conditions, high regioselectivity for N-alkylation can be achieved. This modification is crucial for introducing diverse side chains that can modulate the pharmacological properties of the final compound.

Protocol: N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate using an alkyl halide and a suitable base.

  • Materials:

    • Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

    • Base (e.g., potassium carbonate, sodium hydride)

    • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

    • Nitrogen or Argon atmosphere

    • Standard glassware for anhydrous reactions

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq).

    • Dissolve the starting material in the anhydrous solvent.

    • Add the base (1.2 - 1.5 eq) portion-wise at room temperature.

    • Stir the suspension for 15-30 minutes.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • The reaction can be stirred at room temperature or gently heated (e.g., 50-80 °C) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.

Parameter Condition Rationale
Base K₂CO₃, NaHWeaker bases like K₂CO₃ can favor N-alkylation. Stronger bases like NaH ensure complete deprotonation.
Solvent DMF, AcetonitrilePolar aprotic solvents are suitable for this type of reaction.
Temperature Room Temp. to 80°CThe reaction temperature depends on the reactivity of the alkyl halide.
B. Halogenation: Gateway to Cross-Coupling

To utilize this building block in powerful carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling, it must first be halogenated. The Vilsmeier-Haack reaction is a well-established method for the formylation and subsequent chlorination of electron-rich aromatic and heterocyclic systems, including 2-pyridones.[2][3][4][5] This reaction introduces a chlorine atom at the C4 position, which is then primed for cross-coupling.

Protocol: Vilsmeier-Haack Chlorination

This protocol outlines the chlorination of the C4 position of the N-alkylated pyridone.

  • Materials:

    • N-alkylated ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Anhydrous 1,2-dichloroethane (DCE) or chloroform (CHCl₃)

    • Nitrogen or Argon atmosphere

    • Standard glassware for anhydrous reactions

  • Procedure:

    • Prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0-5.0 eq) to anhydrous DMF at 0 °C under an inert atmosphere. Stir for 30 minutes.

    • Dissolve the N-alkylated ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq) in anhydrous DCE or CHCl₃.

    • Add the substrate solution to the pre-formed Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux (typically 80-90 °C).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield the C4-chlorinated pyridone.

Parameter Condition Rationale
Reagent POCl₃/DMFForms the electrophilic Vilsmeier reagent responsible for chlorination.
Solvent DCE, CHCl₃Inert solvents suitable for the reaction conditions.
Temperature RefluxHigher temperatures are typically required to drive the reaction to completion.
C. Suzuki-Miyaura Cross-Coupling: Building Molecular Complexity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a halide and an organoboron compound.[2][6] The C4-chloro-pyridone derivative is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

Protocol: Suzuki-Miyaura Coupling of the C4-Chloropyridone

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of the C4-chlorinated pyridone with a boronic acid.

  • Materials:

    • N-alkylated ethyl 4-chloro-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

    • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

    • Nitrogen or Argon atmosphere

    • Standard glassware for anhydrous and inert reactions

  • Procedure:

    • To a reaction vessel, add the C4-chloropyridone (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

    • Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) under the inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired coupled product.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Common and effective palladium catalysts for Suzuki-Miyaura coupling.
Base K₂CO₃, Cs₂CO₃Essential for the activation of the boronic acid in the catalytic cycle.
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OA mixture of organic solvent and water is often optimal for Suzuki couplings.

III. Workflow and Visualization

The synthetic pathway from the core building block to a complex, arylated pyridine derivative is a multi-step process that requires careful planning and execution. The following diagram illustrates the logical flow of the synthetic sequence described in this guide.

G start Ethyl 5-Methyl-6-oxo-1,6- dihydropyridine-3-carboxylate n_alkylation N-Alkylation (Alkyl Halide, Base) start->n_alkylation chlorination C4-Chlorination (Vilsmeier-Haack) n_alkylation->chlorination Introduce diverse R-groups suzuki Suzuki-Miyaura Coupling (Boronic Acid, Pd Catalyst) chlorination->suzuki Activate for cross-coupling product Complex Pyridine Derivative suzuki->product Introduce Aryl/ Heteroaryl groups

Synthetic pathway for derivatization.

IV. Applications in Drug Discovery and Materials Science

The derivatives synthesized from ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate have significant potential in various scientific fields.

  • Drug Discovery: The 2-pyridone scaffold is present in numerous kinase inhibitors, antivirals, and other therapeutic agents. The ability to rapidly generate a library of diverse derivatives from a common building block is a powerful strategy in lead optimization and the exploration of structure-activity relationships (SAR).

  • Materials Science: Pyridine-containing molecules are of interest in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The synthetic versatility of this building block allows for the fine-tuning of electronic and photophysical properties.

V. Conclusion

Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. By leveraging established protocols for N-alkylation, halogenation, and palladium-catalyzed cross-coupling, researchers can efficiently access novel and complex molecular architectures. The methodologies outlined in this guide provide a solid foundation for the exploration of this privileged scaffold in both academic and industrial research settings.

References

  • Padwa, A., & Murphree, S. S. (2007). The Vilsmeier–Haack Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 564-581). John Wiley & Sons, Inc. [Link]

  • Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928–9941. [Link]

  • Johansson, H., et al. (2010). Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones. The Journal of Organic Chemistry, 75(2), 504–507. [Link]

  • Google Patents. (2010).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Reddy, T. J., et al. (2008). Vilsmeier–Haack reactions of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the synthesis of highly substituted pyridin-2(1H)-ones. The Journal of Organic Chemistry, 73(1), 259-262. [Link]

  • Ukrainets, I. V., et al. (2004). 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Chemistry of Heterocyclic Compounds, 40(3), 334-336. [Link]

  • Akkurt, M., et al. (2013). Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1439-o1440. [Link]

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. [Link]

  • Al-Zoubi, R. M. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2999. [Link]

  • Reddy, T. J., et al. (2008). A Facile and Efficient Synthesis of Polyfunctionalized Pyridin-2(1H)-ones from β-Oxo Amides under Vilsmeier Conditions. Organic Letters, 10(1), 125-128. [Link]

  • Reddy, T. J., et al. (2008). Vilsmeier-Haack reactions of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the synthesis of highly substituted pyridin-2(1H)-ones. The Journal of Organic Chemistry, 73(1), 259-262. [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(11), 4162–4163. [Link]

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Method

The Versatile Scaffold: Ethyl 5-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate in Modern Drug Discovery

Introduction: Unveiling the Potential of a Privileged Heterocycle In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modifie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a diverse range of biological targets. The dihydropyridine core is a quintessential example of such a scaffold, most notably recognized for its profound impact on cardiovascular medicine. Within this esteemed class of compounds, ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate stands out as a particularly versatile building block. Its strategic placement of functional groups—a reactive ester, a modifiable lactam, and a "magic methyl" group[1]—offers a rich platform for chemical elaboration and the exploration of novel therapeutic agents.

This comprehensive guide delves into the multifaceted applications of ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in pharmaceutical drug discovery. We will explore its synthesis, its foundational role in the development of calcium channel blockers, and its potential as a versatile intermediate for generating libraries of bioactive molecules for a spectrum of therapeutic targets. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable heterocyclic compound.

Synthetic Pathways to a Key Intermediate

The synthesis of ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can be achieved through several established methods for constructing pyridone rings. The Guareschi-Thorpe reaction provides a classical and efficient route, involving the condensation of a cyanoacetate, a β-ketoester, and an ammonia source.[2][3][4] This multicomponent reaction is prized for its atom economy and the ability to assemble the core heterocyclic structure in a single step.

Experimental Protocol 1: Synthesis via Modified Guareschi-Thorpe Condensation

This protocol outlines a robust method for the laboratory-scale synthesis of ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Materials:

  • Ethyl cyanoacetate

  • Ethyl 2-methyl-3-oxobutanoate

  • Ammonium acetate

  • Ethanol, absolute

  • Hydrochloric acid, concentrated

  • Sodium bicarbonate, saturated solution

  • Magnesium sulfate, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl cyanoacetate (1.0 eq), ethyl 2-methyl-3-oxobutanoate (1.0 eq), and ammonium acetate (1.2 eq).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of deionized water and stir for 15 minutes.

    • Acidify the aqueous solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the product.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (2 x 50 mL).

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

    • Dry the purified product under vacuum to a constant weight.

Expected Yield: 65-75% Appearance: Off-white to pale yellow solid

Core Application: A Scaffold for L-Type Calcium Channel Blockers

The most prominent application of the dihydropyridine scaffold is in the development of L-type calcium channel blockers.[5][6][7] These drugs are mainstays in the treatment of hypertension and angina. They exert their therapeutic effect by binding to the α1 subunit of the L-type calcium channel, primarily in vascular smooth muscle cells.[6] This binding event inhibits the influx of extracellular calcium, leading to vasodilation and a subsequent reduction in blood pressure.[6][8]

The structural features of ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate are highly amenable to the design of potent and selective L-type calcium channel blockers. The dihydropyridine ring itself is the core pharmacophore responsible for channel binding. The ester group at the 3-position and the methyl group at the 5-position can be modified to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.

Mechanism of Action: L-Type Calcium Channel Blockade

The diagram below illustrates the signaling pathway affected by dihydropyridine-based calcium channel blockers.

L_type_calcium_channel_blockade Depolarization Membrane Depolarization L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Depolarization->L_type_Ca_Channel Activates Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Allows Vasodilation Vasodilation CaM Calmodulin (CaM) Ca_influx->CaM Binds to Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM MLCK_inactive Myosin Light Chain Kinase (MLCK) - Inactive Ca_CaM->MLCK_inactive Activates MLCK_active MLCK - Active MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to Block Blockade DHP Ethyl 5-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate (or derivative) DHP->L_type_Ca_Channel

Caption: Signaling pathway of L-type calcium channel blockade by dihydropyridines.

Experimental Protocol 2: In Vitro Assessment of Calcium Channel Blocking Activity

This protocol describes a general method for evaluating the calcium channel blocking activity of test compounds using a high-potassium depolarization assay in vascular smooth muscle cells.

Materials:

  • Rat aortic smooth muscle cells (A7r5 cell line)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Physiological salt solution (PSS): 130 mM NaCl, 4.7 mM KCl, 1.18 mM KH₂PO₄, 1.17 mM MgSO₄·7H₂O, 14.9 mM NaHCO₃, 5.5 mM dextrose, 1.6 mM CaCl₂, 0.026 mM EDTA

  • High-potassium depolarizing solution (High K⁺): 74.7 mM NaCl, 60 mM KCl, 1.18 mM KH₂PO₄, 1.17 mM MgSO₄·7H₂O, 14.9 mM NaHCO₃, 5.5 mM dextrose, 1.6 mM CaCl₂, 0.026 mM EDTA

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Test compounds (dissolved in DMSO)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture A7r5 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂. Seed cells into 96-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (2 µM) and Pluronic F-127 (0.02%) in PSS.

    • Wash the cells twice with PSS.

    • Incubate the cells with the loading buffer for 60 minutes at 37°C.

    • Wash the cells twice with PSS to remove excess dye.

  • Compound Incubation: Add varying concentrations of the test compounds (e.g., from 1 nM to 10 µM) to the wells and incubate for 15 minutes at room temperature. Include a vehicle control (DMSO) and a positive control (e.g., nifedipine).

  • Measurement of Intracellular Calcium:

    • Measure the baseline fluorescence using a fluorescence plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

    • Stimulate the cells by adding the High K⁺ solution.

    • Immediately record the fluorescence signal for 2-5 minutes.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380), which is proportional to the intracellular calcium concentration.

    • Determine the percentage inhibition of the High K⁺-induced calcium influx for each compound concentration.

    • Calculate the IC₅₀ value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve.

A Versatile Intermediate for Library Synthesis

Beyond its direct application as a scaffold for calcium channel blockers, the true power of ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate lies in its utility as a versatile synthetic intermediate.[9][10][11] Its functional groups serve as handles for a wide array of chemical transformations, enabling the creation of diverse compound libraries for high-throughput screening.

  • Ester Group (C3): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form a library of amides. Alternatively, the ester can be reduced to an alcohol or reacted with Grignard reagents to introduce further diversity.

  • Lactam (N1 and C6): The N-H of the lactam can be alkylated or acylated. The carbonyl group at C6 can also potentially undergo various reactions.

  • Methyl Group (C5): The methyl group can influence the electronic and steric properties of the molecule, and its presence can be crucial for activity.[1]

The following workflow illustrates the potential for generating a diverse library of compounds from this single precursor.

Library_Synthesis_Workflow Start Ethyl 5-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate Hydrolysis Ester Hydrolysis Start->Hydrolysis N_Alkylation N-Alkylation (R-X) Start->N_Alkylation Reduction Ester Reduction (e.g., LiAlH₄) Start->Reduction Carboxylic_Acid Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (R-NH₂) Carboxylic_Acid->Amide_Coupling Amide_Library Amide Library Amide_Coupling->Amide_Library N_Alkylated_Library N-Alkylated Library N_Alkylation->N_Alkylated_Library Alcohol_Derivative Primary Alcohol Derivative Reduction->Alcohol_Derivative Further_Derivatization Further Derivatization Alcohol_Derivative->Further_Derivatization Diverse_Library Diverse Compound Library Further_Derivatization->Diverse_Library

Caption: Workflow for generating a diverse compound library.

Emerging Therapeutic Opportunities

While the dihydropyridine scaffold is most renowned for its role in cardiovascular drugs, research has uncovered a broader spectrum of biological activities. Derivatives of dihydropyridines and related tetrahydropyrimidines have been reported to possess:

  • Anticancer activity

  • Antimicrobial properties

  • Antioxidant effects

  • Anticonvulsant activity

The strategic derivatization of ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate opens avenues for exploring these and other therapeutic areas. The creation of focused libraries followed by systematic pharmacological screening is a promising strategy for identifying novel lead compounds.[1][12]

Data Presentation: Physicochemical Properties and Hypothetical SAR

Table 1: Physicochemical Properties of Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

PropertyValueSource
CAS Number 85614-89-7
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol Calculated
Appearance Solid
Synonyms Ethyl 6-hydroxy-5-methylnicotinate

Table 2: Hypothetical Structure-Activity Relationship (SAR) for Calcium Channel Blocking Activity

CompoundR¹ (at N1)R³ (at C3)IC₅₀ (nM)
Parent H-COOEt500
Derivative 1 -CH₃-COOEt450
Derivative 2 H-COOH>10000
Derivative 3 H-CONH-Ph250
Derivative 4 H-CONH-(4-Cl-Ph)180

This table presents hypothetical data for illustrative purposes. The data suggests that conversion of the ester to an amide can enhance activity, and substitution on the phenyl ring of the amide can further improve potency.

Conclusion

Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is more than just another heterocyclic compound; it is a versatile platform for innovation in drug discovery. Its straightforward synthesis and strategically placed functional groups make it an ideal starting point for the development of novel therapeutics. While its primary application has been in the realm of calcium channel blockers, the potential for this scaffold extends far beyond. By leveraging the synthetic strategies and screening protocols outlined in this guide, researchers can unlock new biological activities and contribute to the development of the next generation of medicines.

References

  • M. Nizam Mohideen, A. Rasheeth, C. A. M. A. Huq, and S. Syed Nizar, "Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate," Acta Crystallographica Section E, vol. 64, no. 9, p. o1752, 2008. [Link]

  • T. Godfraind, "Discovery and Development of Calcium Channel Blockers," Frontiers in Pharmacology, vol. 8, p. 286, 2017. [Link]

  • K. Qian et al., "Pharmacophore-based screening of diamidine small molecule inhibitors for protein arginine methyltransferases," RSC Medicinal Chemistry, vol. 12, no. 1, pp. 69-78, 2021. [Link]

  • H. Scholl and H. S. S. Erreke, "Process for the production of 6-methylnicotinic acid ester," U.S.
  • H. R. Shaterian, M. Ghashang, and N. Fahimi, "Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate," RSC Advances, vol. 3, no. 34, pp. 14361-14367, 2013. [Link]

  • "Hantzsch pyridine synthesis," Wikipedia. [Link]

  • T. J. Sullivan et al., "Pharmacological screening of new chemical entities in human subjects and methods of data handling," British Journal of Clinical Pharmacology, vol. 13, no. 3, pp. 341-349, 1982. [Link]

  • "Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add - environmentclearance.nic.in." [Link]

  • H. R. Shaterian, M. Ghashang, and N. Fahimi, "Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate," RSC Advances, vol. 3, no. 34, pp. 14361-14367, 2013. [Link]

  • S. H. Lee, "Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate," IUCrData, vol. 6, no. 6, p. x210575, 2021. [Link]

  • S. K. Guchhait, A. S. Chaudhary, and A. Kumar, "Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines," Organic Letters, vol. 20, no. 19, pp. 6049-6053, 2018. [Link]

  • A. F. M. Santos, P. S. S. Lacerda, and C. A. M. Fraga, "The Magic Methyl and Its Tricks in Drug Discovery and Development," Pharmaceuticals, vol. 14, no. 10, p. 1045, 2021. [Link]

  • T. A. Bouback et al., "Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD," Molecules, vol. 26, no. 16, p. 4961, 2021. [Link]

  • J. H. Boyer and W. Schoen, "6-Hydroxynicotinic acid," Organic Syntheses, vol. 36, p. 44, 1956. [Link]

  • V. K. Nalam and K. R. P. Rao, "Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives," Indian Journal of Chemistry - Section B, vol. 45, no. 7, pp. 1771-1774, 2006. [Link]

  • "Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e," ResearchGate. [Link]

  • "Pharmaceutical Intermediates," Sarex. [Link]

  • S. P. A. Kumar, P. V. S. Kumar, and M. C. Rao, "Synthesis and in vitro Calcium Channel Blocking Activity of Symmetrical and Unsymmetrical Substituted 1,4-Dihydropyridine Derivatives," Asian Journal of Chemistry, vol. 21, no. 6, pp. 4361-4366, 2009. [Link]

  • A. S. Glinyanaya et al., "Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate," Molbank, vol. 2023, no. 1, p. M1571, 2023. [Link]

  • "Understanding the Synthesis and Application of Ethyl 5-amino-6-methylnicotinate," Ningbo Inno Pharmchem Co., Ltd. [Link]

  • M. Asghar, S. S. Ali, and M. A. Ali, "Dihydropyridines as Calcium Channel Blockers: An Overview," MedCrave Online Journal of Chemistry, vol. 1, no. 2, 2017. [Link]

  • A. K. Bose, M. S. Manhas, M. Ghosh, M. Shah, V. S. Raju, S. S. Bari, S. N. Newaz, B. K. Banik, A. G. Chaudhary, and K. J. Barakat, "Recent advances in Hantzsch 1,4-dihydropyridines," Indian Journal of Heterocyclic Chemistry, vol. 8, pp. 1-18, 1998. [Link]

  • A. F. E. Mourad, H. A. Aly, H. H. Farag, and M. A. E. Khalifa, "Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carbamoyl Group," Journal of the American Science, vol. 6, no. 10, pp. 783-790, 2010. [Link]

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Sources

Application

Application Note: Catalytic Hydrogenation of Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Executive Summary & Mechanistic Rationale The reduction of highly functionalized 2-pyridones, such as ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate [1], into their corresponding saturated δ-lactams (2-piperidone...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The reduction of highly functionalized 2-pyridones, such as ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate [1], into their corresponding saturated δ-lactams (2-piperidones) is a critical transformation in the synthesis of peptidomimetics, alkaloids, and novel therapeutics.

However, the catalytic hydrogenation of 2-pyridones presents a formidable mechanistic bottleneck. The inherent stability of the conjugated amide resonance system makes the dihydropyridine ring highly resistant to standard olefin reduction conditions. Furthermore, the basic nitrogen and the carbonyl oxygen of the resulting piperidone can strongly coordinate to transition metal surfaces, leading to rapid catalyst poisoning. Overcoming these challenges requires strategic disruption of the amide resonance—often via acidic additives or interrupted hydrogenation strategies[2]—and the selection of highly active, robust catalyst systems.

When reducing ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, the saturation of the C2=C3 and C4=C5 double bonds generates two new stereocenters at the C3 and C5 positions (a 1,3-stereocenter relationship). Depending on the project requirements, researchers must choose between a diastereoselective heterogeneous approach (scalable, yields racemic cis/trans mixtures) or an enantioselective homogeneous approach (access to high enantiomeric ratios)[3].

Catalyst Selection & Reaction Parameters

A self-validating experimental design begins with selecting the appropriate catalytic system. The table below summarizes the causality behind various parameter choices when targeting the fully saturated piperidone.

Catalyst SystemSolvent SystemAdditiveTemp (°C)Pressure (bar)Mechanistic Rationale & Primary Outcome
Rh/C (5 wt%) MethanolGlacial AcOH (10% v/v)6050Outcome: Racemic cis/trans mixture.Rationale: Rhodium is highly active for heteroaromatic saturation while minimizing ester hydrogenolysis. AcOH protonates the intermediate, disrupting resonance and preventing catalyst poisoning.
Pd/C (10 wt%) EthanolHCl (cat.)8080Outcome: Moderate yield, higher risk of ester hydrolysis.Rationale: Palladium requires harsher conditions for pyridones, increasing the risk of off-target ester cleavage.
Ru-NHC (Chiral) t-AmOH / HexaneNone-10 to 2530Outcome: Enantioenriched cis-isomer (up to 94:6 e.r.)[3].Rationale: The bulky chiral N-heterocyclic carbene (NHC) ligand dictates facial selectivity during hydride transfer. Hexane lowers viscosity at sub-zero temperatures.

Experimental Workflows

The following Graphviz diagram maps the logical decision tree and workflow for both heterogeneous and homogeneous pathways.

Workflow Substrate Substrate: Ethyl 5-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate Prep Solvent & Additive Selection (MeOH + AcOH or t-AmOH) Substrate->Prep Split Catalyst Pathway Prep->Split HetCat Heterogeneous Route Rh/C (5 wt%), 50 bar H2 60°C, 16 h Split->HetCat Scalable/Diastereoselective HomCat Homogeneous Route Ru-NHC Complex, 30 bar H2 25°C, 24 h Split->HomCat Asymmetric/Enantioselective HetProd Racemic Piperidone (cis/trans diastereomers) HetCat->HetProd HomProd Enantioenriched Piperidone (High e.r.) HomCat->HomProd Analysis Validation (NMR, Chiral HPLC, MS) HetProd->Analysis HomProd->Analysis

Fig 1: Hydrogenation workflow for 2-pyridones via heterogeneous and homogeneous catalytic pathways.

Detailed Experimental Protocols

Protocol A: Scalable Heterogeneous Hydrogenation (Diastereoselective)

This protocol is optimized for bulk scale-up where enantiopurity is either not required or will be resolved downstream.

Step-by-Step Methodology:

  • Reactor Preparation: Thoroughly purge a high-pressure stainless-steel autoclave with Argon to ensure an oxygen-free environment.

  • Substrate Loading: Dissolve 10.0 mmol of ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate[1] in 45 mL of anhydrous Methanol. Add 5 mL of Glacial Acetic Acid. Note: The acidic environment is critical to protonate the substrate, thereby breaking the amide resonance and accelerating reduction.

  • Catalyst Addition: Carefully add 500 mg of 5 wt% Rhodium on Carbon (Rh/C).

  • Hydrogenation: Seal the autoclave, purge three times with H₂, and pressurize to 50 bar. Heat the reaction mixture to 60 °C while stirring at 800 rpm to ensure optimal gas-liquid-solid mass transfer. Maintain for 16 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the crude mixture through a tightly packed pad of Celite to remove the Rh/C catalyst. Wash the filter cake with 2 x 20 mL of Methanol.

  • Neutralization & Extraction: Concentrate the filtrate under reduced pressure. Neutralize the residual acetic acid by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution of Hexane/EtOAc) to isolate the cis and trans diastereomers of ethyl 5-methyl-6-oxopiperidine-3-carboxylate.

Protocol B: Asymmetric Homogeneous Hydrogenation

This protocol leverages chiral transition-metal complexes to achieve high enantioselectivity, building upon methodologies established for activated pyridinium salts[4] and neutral 2-pyridones[3].

Step-by-Step Methodology:

  • Catalyst Preparation (Glovebox): Inside an argon-filled glovebox, prepare the active chiral catalyst by mixing a ruthenium precursor (e.g., [Ru(cod)(2-methylallyl)₂]) with a chiral N-heterocyclic carbene (NHC) ligand precursor. The strong σ-donation of the NHC ligand prevents catalyst degradation under high pressure.

  • Reaction Setup: Transfer 1.0 mmol of the substrate and 2–5 mol% of the Ru-NHC catalyst into a glass-lined autoclave insert.

  • Solvent Addition: Add 4 mL of tert-amyl alcohol (t-AmOH) and 1 mL of n-hexane. Note: The bulky t-AmOH provides a protic environment that facilitates hydride transfer without strongly coordinating to the metal center. Hexane acts as an innocent co-solvent to reduce viscosity, which is vital if the reaction is cooled to enhance stereoselectivity[3].

  • Hydrogenation: Transfer the insert to the autoclave, seal, and pressurize to 30 bar H₂. Stir the reaction at 25 °C (or cool to -10 °C for maximum enantiomeric ratio) for 24 hours.

  • Workup & Isolation: Vent the H₂ gas. Dilute the mixture with dichloromethane and pass it through a short plug of silica gel to trap the ruthenium complex. Evaporate the solvent to yield the enantioenriched δ-lactam.

Analytical Validation & Data Interpretation

To ensure the trustworthiness of the generated protocols, the following self-validating analytical checks must be performed:

  • ¹H NMR (400 MHz, CDCl₃): Confirm the disappearance of the olefinic protons of the 1,6-dihydropyridine ring (typically found between δ 5.5–7.5 ppm). The appearance of new aliphatic multiplets between δ 1.5–3.5 ppm confirms the saturation of the C2, C3, C4, and C5 positions.

  • Diastereomeric Ratio (d.r.): Evaluate the coupling constants (J-values) between the protons at C3 and C4, and C4 and C5 to determine the cis/trans ratio.

  • Chiral HPLC: For Protocol B, validate the enantiomeric excess (e.e.) using a chiral stationary phase (e.g., Chiralpak AD-H or IC) against a racemic standard generated from Protocol A.

References

  • Title: Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams Source: Angewandte Chemie International Edition (via PMC / NIH) URL: [Link][2]

  • Title: Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters Source: Organic Letters (ACS Publications) URL: [Link][4]

Sources

Method

Application Note: Advanced Functionalization Strategies for Ethyl 5-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate Derivatives

Introduction Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 85614-89-7) is a highly versatile and privileged building block in modern medicinal chemistry 1. The 6-oxo-1,6-dihydropyridine (2-pyridone) scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 85614-89-7) is a highly versatile and privileged building block in modern medicinal chemistry 1. The 6-oxo-1,6-dihydropyridine (2-pyridone) scaffold is a core pharmacophore in numerous bioactive molecules, including selective phosphodiesterase 4 (PDE4) inhibitors for asthma and KAT6A histone acetyltransferase inhibitors for oncology [[2]](), 3. However, functionalizing this core presents distinct chemo- and regioselectivity challenges.

This application note provides researchers and drug development professionals with field-proven methodologies for the regioselective N- vs. O-alkylation, C-4 radical C–H functionalization, and C-3 ester derivatization of this critical intermediate.

The Ambident Nucleophile Challenge: Regioselective N- vs. O-Alkylation

Mechanistic Rationale & Causality

The 6-oxo-1,6-dihydropyridine core exists in a tautomeric equilibrium with its 6-hydroxypyridine form. Upon deprotonation, the resulting ambident anion can react at either the nitrogen or the oxygen atom 4, 5. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the nitrogen is "softer."

To achieve selective N-alkylation, utilizing a base with a small, hard counterion—such as Lithium Hydride (LiH)—is critical. The Li⁺ cation coordinates tightly to the hard oxygen atom, sterically and electronically shielding it, thereby directing the incoming soft alkyl halide electrophile to the nitrogen atom 3. Conversely, O-alkylation can be favored by using silver salts (which precipitate the halide, generating a hard carbocation) or through Brønsted acid-catalyzed ring openings (e.g., triflic acid) that favor kinetic O-trapping 4, [[6]]().

G Core Ethyl 5-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate (Ambident Nucleophile) Tautomer 6-Hydroxypyridine Tautomer Core->Tautomer Tautomeric Equilibrium N_Alk N-Alkylated Derivative (Major with LiH / DMF) Core->N_Alk Soft Electrophiles Li+ Coordination to Oxygen O_Alk O-Alkylated Derivative (Major with Ag2CO3 / Toluene) Tautomer->O_Alk Hard Electrophiles Ag+ Halide Abstraction

Tautomeric equilibrium and regioselectivity logic for N- vs O-alkylation.

Protocol 1: Highly Regioselective N-Alkylation using Lithium Hydride

Objective: Synthesize N-alkylated derivatives with >9:1 regioselectivity. Materials: Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq), Lithium Hydride (LiH, 1.2 eq), Alkyl Iodide/Bromide (1.5 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Enolate Formation: In an oven-dried flask under an N₂ atmosphere, suspend the pyridone core (10 mmol) in anhydrous DMF (25 mL). Cool the suspension to 0 °C.

  • Deprotonation: Carefully add LiH (12 mmol) in small portions. Causality: LiH is strictly preferred over NaH or K₂CO₃ because the smaller Li⁺ counterion maximizes N-selectivity by effectively masking the oxygen center 3.

  • Alkylation: Stir for 30 minutes at room temperature until hydrogen evolution ceases and the solution clears (Self-validating visual cue of complete enolate formation). Add the alkyl halide (15 mmol) dropwise.

  • Reaction: Heat the mixture to 50 °C for 16–20 hours. In-Process Control (IPC): Monitor via LC-MS; the N-alkylated product typically elutes slightly earlier than the O-alkylated byproduct on reverse-phase C18 columns.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (10 mL) at 0 °C to destroy unreacted LiH. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organics with a 5% aqueous LiCl solution (3 × 20 mL) to remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Table 1: Influence of Base and Solvent on N- vs. O-Alkylation Regioselectivity

Base / CounterionSolventElectrophileRegioselectivity (N:O Ratio)Yield (%)
LiH DMFAlkyl Iodide92 : 8 88%
NaHDMFAlkyl Iodide70 : 3085%
Cs₂CO₃DMFAlkyl Bromide45 : 5578%
Ag₂CO₃TolueneAlkyl Iodide10 : 9072%

Direct C–H Functionalization: Minisci-Type Radical Alkylation at C-4

Mechanistic Rationale & Causality

The C-4 position of the 6-oxo-1,6-dihydropyridine ring is heavily electron-deficient due to the electron-withdrawing nature of the adjacent C-3 carboxylate and the para-carbonyl group. This renders it an excellent substrate for Minisci-type nucleophilic radical substitution.

Traditional Minisci reactions require harsh oxidants (e.g., persulfates) and high temperatures. However, recent advancements utilize molecular oxygen (1 atm O₂) to mediate the autoxidation of alkylboronic acids, generating nucleophilic alkyl radicals under mild, transition-metal-free conditions 7. The addition of Trifluoroacetic acid (TFA) is essential; it protonates the pyridone core, further lowering the LUMO of the heterocycle and accelerating the regioselective addition of the alkyl radical specifically to the C-4 position.

G Boronic Alkylboronic Acid [R-B(OH)2] Radical Nucleophilic Alkyl Radical (R•) Boronic->Radical Autoxidation O2 Molecular O2 (1 atm) O2->Radical Initiator Adduct Radical Cation Intermediate Radical->Adduct Regioselective Addition Substrate Protonated Pyridone Core (TFA Activation) Substrate->Adduct e- Deficient Core Product C-4 Alkylated Product (Minisci Adduct) Adduct->Product Oxidation & Deprotonation

Mechanism of O2-mediated Minisci-type radical alkylation at the C-4 position.

Protocol 2: Molecular Oxygen-Mediated Minisci Alkylation

Objective: Introduce complex alkyl chains at the C-4 position without pre-halogenation. Materials: N-alkylated ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq), Alkylboronic acid (3.0 eq), TFA (1.0 eq), 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, dissolve the pyridone substrate (1.0 mmol) and the selected alkylboronic acid (3.0 mmol) in DCE (5.0 mL).

  • Activation: Add TFA (1.0 mmol) dropwise. Causality: TFA activates the heterocycle for nucleophilic attack and facilitates the autoxidation of the boronic acid [[7]]().

  • Oxygenation: Purge the reaction vessel with an O₂ balloon for 5 minutes to displace ambient air, then leave the system under 1 atm of O₂ (balloon).

  • Reaction: Stir the mixture vigorously at 110 °C for 24 hours. Self-Validation: The reaction mixture will transition from colorless to a distinct pale yellow/orange as radical species are generated and consumed.

  • Workup: Cool to room temperature, dilute with CH₂Cl₂ (20 mL), and neutralize carefully with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 15 mL).

  • Purification: Concentrate the combined organic layers under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the C-4 functionalized product.

Table 2: Substrate Scope and Expected Yields for Minisci-Type C-4 Alkylation

Alkylboronic Acid (R-B(OH)₂)Radical TypeReaction TimeIsolated Yield (%)
Cyclohexylboronic acidSecondary24 h78%
Cyclopentylboronic acidSecondary24 h81%
tert-Butylboronic acidTertiary36 h65%
n-Butylboronic acidPrimary24 h52%

Diversity-Oriented Synthesis: C-3 Ester Derivatization

Mechanistic Rationale & Causality

To thoroughly explore structure-activity relationships (SAR) during lead optimization, the C-3 ethyl ester must be converted into a diverse library of carboxamides. Direct amidation of the ester with amines is notoriously sluggish due to the deactivating electronic effect of the pyridone core. Therefore, a two-step saponification-amidation sequence is highly recommended 8. Saponification with LiOH is preferred over NaOH to prevent potential degradation or side reactions at the core. Subsequent coupling using HATU provides rapid, high-yielding amide bond formation with both primary and secondary amines.

G Start Ester Core (C-3 Carboxylate) Hydrolysis Saponification (LiOH, THF/H2O) Start->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Coupling Amidation (HATU, DIPEA, R-NH2) Acid->Coupling Library Carboxamide Library (SAR Profiling) Coupling->Library

Diversity-oriented synthesis workflow for C-3 carboxamide library generation.

Protocol 3: Saponification and Parallel Amidation

Objective: Generate a focused library of 6-oxo-1,6-dihydropyridine-3-carboxamides. Materials: C-4 functionalized ester (1.0 eq), LiOH·H₂O (3.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Diverse Amines (1.5 eq).

Step-by-Step Methodology:

  • Saponification: Dissolve the functionalized ester (2.0 mmol) in a THF/H₂O mixture (3:1 v/v, 8 mL). Add LiOH·H₂O (6.0 mmol). Stir at room temperature for 4 hours until TLC indicates complete consumption of the starting material.

  • Acidification: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 3 using 1M HCl. The carboxylic acid intermediate will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

  • Amidation: In parallel reaction vials, dissolve the carboxylic acid (0.1 mmol) in anhydrous DMF (1.0 mL). Add DIPEA (0.3 mmol) and HATU (0.12 mmol). Stir for 10 minutes to form the highly reactive HOAt ester.

  • Coupling: Add the respective primary or secondary amine (0.15 mmol) to each vial. Stir at room temperature for 12 hours 8.

  • Isolation: Filter the reaction mixtures through a 0.45 µm syringe filter and purify directly via preparative reverse-phase HPLC (MeCN/H₂O with 0.1% Formic Acid) to yield the final carboxamide library.

References

  • Source: Google Patents (US12428379B2)
  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone Source: Chemical and Pharmaceutical Bulletin URL:[Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions Source: ResearchGate URL:[Link]

  • Molecular Oxygen-Mediated Minisci-Type Radical Alkylation of Heteroarenes with Boronic Acids Source: Organic Chemistry Portal (Org. Lett. 2017) URL:[Link]

  • Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides Source: PubMed URL:[Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2 H-Azirines Source: PubMed (J Org Chem. 2024) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in CAS 85614-89-7 Reactions

Welcome to the Technical Support Center for CAS 85614-89-7 (Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate). As a highly versatile ambident heterocyclic building block, this compound is heavily utilized in the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 85614-89-7 (Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate). As a highly versatile ambident heterocyclic building block, this compound is heavily utilized in the synthesis of kinase inhibitors, GPCR ligands, and other pharmaceutical intermediates.

However, the tautomeric equilibrium between its 2-pyridone and 2-hydroxypyridine forms introduces significant chemoselectivity challenges. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you control regioselectivity, prevent degradation, and isolate high-purity products.

Part 1: Diagnostic Workflow for Impurity Profiling

When an unexpected impurity arises during the functionalization of CAS 85614-89-7, the most efficient diagnostic tool is LC-MS mass shift analysis. The following self-validating workflow maps the most common side reactions to their root causes.

ImpurityTroubleshooting Start Impurity Detected in CAS 85614-89-7 Rxn MassCheck LC-MS Mass Shift Relative to Expected Product? Start->MassCheck Isobaric Isobaric to Product (Same m/z) MassCheck->Isobaric Alkylation Rxn Minus28 -28 Da (m/z 153) MassCheck->Minus28 Basic/Acidic Rxn Minus72 -72 Da (m/z 109) MassCheck->Minus72 Thermal Rxn OAlkyl O-Alkylation Impurity (Ether formation) Isobaric->OAlkyl Hydrolysis Ester Hydrolysis (CAS 66909-27-1) Minus28->Hydrolysis Decarb Decarboxylation (3-Methyl-2-pyridone) Minus72->Decarb SolOAlkyl Switch to Polar Solvent Use K2CO3/Cs2CO3 OAlkyl->SolOAlkyl SolHydro Use Milder Base Avoid Aq. Workup > pH 9 Hydrolysis->SolHydro SolDecarb Lower Rxn Temp < 120°C Decarb->SolDecarb

Caption: Diagnostic workflow for identifying and resolving common impurities in CAS 85614-89-7 reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: During standard alkylation with alkyl halides, my LC-MS shows a single mass peak, but NMR reveals a mixture of two products. Why am I seeing up to 40% of an O-alkylated impurity?

A: Ambident Nucleophilicity and the HSAB Principle. CAS 85614-89-7 contains an ambident nucleophile. The oxygen atom is highly electronegative and "hard," while the nitrogen atom is more polarizable and "soft"[1]. According to the Hard and Soft Acids and Bases (HSAB) principle and Marcus theory[2], the activation barrier for O-alkylation is intrinsically lower (kinetically favored), while N-alkylation yields the thermodynamically more stable product[3].

Causality & Solution: If you are using non-polar solvents (e.g., toluene) or coordinating counterions like Ag⁺, the metal coordinates the halide and leaves a free oxygen lone pair, driving O-alkylation[4]. To force N-alkylation, you must shift to thermodynamic control. Use alkali metal bases ( K2​CO3​ or Cs2​CO3​ ) in polar aprotic solvents (DMF, DMSO) to fully dissociate the ion pair, allowing the softer nitrogen to attack the electrophile[5].

Q2: My reaction yields a major M-28 impurity (m/z 153 vs the parent 181). What is this degradation product?

A: Ester Hydrolysis to CAS 66909-27-1. The mass shift of -28 Da (loss of C2​H4​ ) corresponds to the saponification of the ethyl ester, yielding 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 66909-27-1)[6]. Causality & Solution: The ester at the 3-position is highly activated by the electron-withdrawing nature of the pyridone ring. Using strong bases like NaOH/KOH for deprotonation, or subjecting the reaction to harsh aqueous basic workups, will rapidly hydrolyze the ester. Self-Validating Fix: Switch your base to DIPEA or K2​CO3​ . During workup, ensure the aqueous phase is buffered to pH 7-8 using saturated NaHCO3​ rather than NaOH .

Q3: I am attempting a Mitsunobu reaction to couple an alcohol to the nitrogen, but I exclusively get the O-alkylated ether. Can I force N-alkylation?

A: No, not under standard Mitsunobu conditions. The Mitsunobu reaction generates an alkoxyphosphonium intermediate, which is an extremely "hard" electrophile[1]. This heavily biases attack by the harder oxygen atom of the pyridone, leading almost exclusively to O-alkylation[7]. Causality & Solution: To achieve N-alkylation with oxygenated precursors, abandon the Mitsunobu route. Instead, utilize the recently developed P(NMe2​)3​ -mediated deoxygenation of α -keto esters, which generates a Kukhtin−Ramirez adduct that exclusively drives N-alkylation under mild conditions[8].

Part 3: Quantitative Data Presentation

The table below summarizes how reaction conditions dictate the regioselectivity of CAS 85614-89-7 alkylation, allowing you to rationally select your reagents based on the desired product.

Reaction ConditionBase / PromoterSolventElectrophile NatureMajor ProductTypical N:O Ratio
Standard N-Alkylation K2​CO3​ DMFSoft (e.g., Benzyl Br)N-Alkyl> 10:1
Silver-Mediated Ag2​CO3​ TolueneHard (e.g., MeOTf)O-Alkyl< 1:10
Micellar Catalysis K2​CO3​ Water + Tween 20Soft/BorderlineN-Alkyl> 5:1
Mitsunobu Reaction PPh3​ / DIADTHFHard (Alkoxyphosphonium)O-AlkylExclusive O-Alkyl
Deoxygenation Route P(NMe2​)3​ Toluene α -Keto EsterN-AlkylExclusive N-Alkyl

Part 4: Detailed Experimental Protocols

To ensure self-validating and reproducible results, below are two highly recommended, modern protocols for the selective N-alkylation of CAS 85614-89-7.

Protocol A: Green Micellar N-Alkylation in Water[6]

This method utilizes micellar nanoreactors to enhance the nucleophilicity of the pyridone nitrogen while using an environmentally friendly solvent system.

  • Preparation of Micellar Medium: Dissolve Tween 20 in deionized water to create a 2% w/w micellar solution.

  • Reagent Charging: To a reaction vial, add CAS 85614-89-7 (1.0 equiv) and K2​CO3​ (1.2 equiv). Add the 2% Tween 20 solution to achieve a substrate concentration of 0.5 M.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) to the stirring mixture.

  • Reaction: Stir vigorously at room temperature for 3–12 hours. The hydrophobic core of the micelles compartmentalizes the organic reagents, accelerating the reaction.

  • Monitoring (Self-Validation): Monitor conversion via HPLC at 214 nm. The N-alkylated product will typically elute slightly later than the O-alkylated impurity on a standard C18 reverse-phase column.

  • Workup: Extract the aqueous mixture with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • NMR Verification: Confirm N-alkylation by 1H NMR. The N−CH2​ protons typically appear further downfield compared to O−CH2​ protons. A ROESY NMR experiment will show cross-peaks between the N−CH2​ protons and the adjacent pyridone ring protons, definitively proving N-alkylation.

Protocol B: P(NMe2​)3​ -Mediated Deoxygenative N-Alkylation[9]

Use this protocol when coupling with α -keto esters to avoid the O-alkylation inherent to Mitsunobu conditions.

  • Setup: Charge an oven-dried flask with CAS 85614-89-7 (1.0 equiv) and the desired α -keto ester (1.1 equiv) under an inert argon atmosphere.

  • Solvent: Suspend the reagents in anhydrous toluene (0.2 M).

  • Activation: Add Hexamethylphosphorous triamide ( P(NMe2​)3​ , 1.1 equiv) dropwise at room temperature.

  • Reaction: Stir for 1.5 hours at room temperature. The in-situ generation of the Kukhtin−Ramirez intermediate selectively lowers the transition state for nitrogen attack.

  • Purification: Concentrate the mixture directly and purify via silica gel flash chromatography to isolate the exclusively N-alkylated product.

Part 5: References

  • [5] Organic Letters: Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ACS Publications (2015).[Link]

  • [2] PubMed Central (PMC): Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. NIH (2020).[Link]

  • [8] The Journal of Organic Chemistry: P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. ACS Publications (2024).[Link]

  • [4] ResearchGate: Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts.[Link]

  • [1] Wiley-VCH: Organic Synthesis: General Remarks (HSAB Principle). Wiley.[Link]

  • [3] Journal of the American Chemical Society: Ambident Reactivities of Pyridone Anions. ACS Publications (2010).[Link]

  • [7] ResearchGate: N-alkylation of 2-pyridone derivatives via palladium(II)-catalyzed directed alkene hydroamination.[Link]

Sources

Optimization

Technical Support Center: Formulation &amp; Troubleshooting Guide for Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Welcome to the Technical Support Center for researchers and formulation scientists working with ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 85614-89-7). This compound is notorious for its exceptionally l...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers and formulation scientists working with ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 85614-89-7). This compound is notorious for its exceptionally low aqueous solubility, which poses significant developability challenges during drug development. This guide provides mechanistic insights, decision workflows, and self-validating experimental protocols to help you overcome these barriers.

Part 1: Core Principles & Mechanistic FAQs

Q1: Why does this specific compound exhibit such intractable insolubility across both aqueous and organic media? A1: The core issue lies in the molecule's 2-pyridone ring. In the solid state, pyridones predominantly exist in their lactam tautomeric form. This structure facilitates the formation of highly stable, hydrogen-bonded dimers and helical chains . This extensive intermolecular N-H···O hydrogen bonding results in an exceptionally high crystal lattice energy. Consequently, the molecule behaves as a classic "brick dust" compound —meaning its insolubility is driven by the thermodynamic barrier of disrupting the crystal lattice rather than extreme lipophilicity.

Q2: I have tried standard cosolvents (e.g., PEG400, Propylene Glycol) and lipid-based formulations (LBF), but the API immediately precipitates. What is the mechanistic reason? A2: Lipid-based formulations rely on the API's lipophilicity to achieve solvation. Because brick dust molecules have inherently low solubility in both aqueous and lipoidal vehicles , LBFs often fail. The solvation energy provided by these excipients is insufficient to overcome the strong crystalline forces of the pyridone lattice. To achieve therapeutic exposures, you must pivot to technologies that physically disrupt the crystal lattice (Amorphous Solid Dispersions) or drastically increase the surface area (Nanomilling) .

G Tautomer Pyridone Tautomerism (Lactam form) Hbond Strong Intermolecular H-Bonding Tautomer->Hbond Lattice High Crystal Lattice Energy Hbond->Lattice BrickDust Brick Dust API (Poor Solubility) Lattice->BrickDust

Thermodynamic barriers driving the brick dust behavior of pyridone derivatives.

Part 2: Formulation Decision Workflow

Before committing to a formulation strategy, evaluate the physicochemical boundaries of your specific API batch using the decision matrix below.

G Start Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate SolCheck Soluble in volatile organics? Start->SolCheck SprayDry Spray Dried Dispersion (Amorphous State) SolCheck->SprayDry Yes (>10 mg/mL) NanoMill Wet Nanomilling (Nanosuspension) SolCheck->NanoMill No (<1 mg/mL) HME Hot Melt Extrusion (Thermal Amorphization) SolCheck->HME No, but thermally stable

Decision workflow for selecting a solubility enhancement strategy.

Part 3: Troubleshooting Guides & Validated Protocols

Scenario A: Transitioning to Amorphous Solid Dispersions (ASD)

Symptom: In vivo exposure is sub-therapeutic, and the API shows rapid precipitation in simulated intestinal fluid. Root Cause: The crystalline form cannot maintain supersaturation in the gastrointestinal tract. Solution: Formulate an ASD via Spray Drying using a concentration-enhancing polymer like HPMCAS (Hypromellose Acetate Succinate).

Protocol 1: Spray Dried Dispersion (SDD) Preparation Expertise Note: HPMCAS is chosen because it not only traps the API in a high-energy amorphous state, but its amphiphilic nature sterically inhibits crystal nucleation during dissolution, maintaining the "spring and parachute" effect .

  • Solvent Selection: Identify a volatile solvent system (e.g., DCM/Methanol 80:20 v/v) capable of dissolving both the API and polymer. Ensure the solution is optically clear; any residual sub-micron crystals will act as seeds and trigger premature precipitation.

  • Solution Preparation: Dissolve the API and HPMCAS at a 1:3 weight ratio. Target a total solids concentration of 5-10% w/w to maintain low viscosity for optimal droplet atomization.

  • Spray Drying Parameters:

    • Inlet Temperature: 80-90°C (depending on the exact solvent boiling point).

    • Atomization Gas Flow: Optimize for a droplet size that dries rapidly to prevent phase separation between the API and polymer.

    • Outlet Temperature: Maintain at 40-50°C to ensure rapid vitrification into the amorphous state.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual volatile solvents.

  • Self-Validation Check: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" with a complete absence of sharp Bragg peaks, confirming the total disruption of the pyridone crystal lattice.

Scenario B: Formulating a Nanosuspension via Wet Milling

Symptom: The API degrades at the high temperatures required for Hot Melt Extrusion (HME), and its solubility in volatile organics is too low (<1 mg/mL) for efficient spray drying. Root Cause: The molecule is a severe brick dust compound where thermal and solvent-based lattice disruption are unfeasible. Solution: Utilize top-down size reduction via wet nanomilling. By reducing the particle size to <150 nm, the surface area increases exponentially, driving up the dissolution rate according to the Noyes-Whitney equation .

Protocol 2: Wet Nanomilling Workflow Expertise Note: Nanosuspensions are highly prone to Ostwald ripening (where small particles dissolve and redeposit onto larger ones). A dual-stabilizer system is mandatory to provide both steric and electrostatic repulsion .

  • Stabilizer Selection: Prepare an aqueous vehicle containing a non-ionic surfactant (e.g., Polysorbate 80, 0.5% w/w) combined with a steric polymer (e.g., HPMC E3, 2.0% w/w).

  • Slurry Preparation: Suspend 10% w/w API in the aqueous stabilizer solution. High API loading is intentional; it increases milling efficiency by promoting high-impact particle-particle collisions.

  • Milling Phase: Add the slurry to a nanomill charged with highly cross-linked polystyrene or yttrium-stabilized zirconia beads (0.2 - 0.3 mm diameter). Mill at 2000-3000 RPM.

  • Temperature Control (Critical): Maintain the milling chamber at 5-10°C using a cooling jacket. Milling generates significant localized heat, which can cause transient API dissolution and subsequent recrystallization, instantly ruining the nanosuspension.

  • Self-Validation Check: Monitor the particle size distribution (PSD) via Dynamic Light Scattering (DLS) every 30 minutes. Stop milling only when the D90 is <200 nm and the Polydispersity Index (PDI) is <0.2, ensuring a uniform and stable suspension.

Part 4: Quantitative Data & Formulation Matrix

Use the following table to compare the expected outcomes and validation requirements for each formulation strategy applied to ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Formulation StrategyPrimary Mechanism of ActionBest Suited ForKey Self-Validation Metric
Amorphous Solid Dispersion (Spray Drying) Disrupts crystal lattice, traps API in high-energy amorphous stateAPIs soluble in volatile organics (>10 mg/mL)PXRD (Presence of amorphous halo, no Bragg peaks)
Wet Nanomilling Increases surface area to exponentially accelerate dissolution rateAPIs insoluble in organics, thermally labileDLS (D90 < 200 nm, PDI < 0.2)
Hot Melt Extrusion (HME) Thermal amorphization and dispersion in a polymer matrixThermally stable APIs (Melting point < Polymer degradation temp)DSC (Single Glass Transition Temperature, Tg)

Part 5: References

  • 2-Pyridone - Wikipedia Source: Wikipedia URL:[Link]

  • Formation of a Stable Co-Amorphous System for a Brick Dust Molecule by Utilizing Sodium Taurocholate with High Glass Transition Source: Okayama University Scientific Achievement Repository URL:[Link]

  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations Source: American Pharmaceutical Review URL:[Link]

  • FROM BRICK-DUST DRUGS TO BREAKTHROUGHS: TRANSFORMING DRUG DELIVERY WITH NOVEL EXCIPIENTS Source: ONdrugDelivery URL:[Link]

  • Turning a “Brick Dust” Compound into a Clinically Viable Oral Formulation Source: Pharm-Int URL:[Link]

Troubleshooting

Chromatography purification techniques for ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Technical Support Center: Purification of Ethyl 5-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate Welcome to the technical support guide for the chromatographic purification of ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 5-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate

Welcome to the technical support guide for the chromatographic purification of ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale behind each step, enabling you to overcome common purification challenges and achieve high product purity.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of dihydropyridine derivatives.

Q1: My purified ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is yellow, but the literature reports it as a white or off-white solid. What causes this discoloration?

A1: A yellow to brownish discoloration is a classic indicator of oxidation. The 1,4-dihydropyridine ring system is susceptible to oxidation, which converts it into the corresponding aromatic pyridine derivative.[1][2] This transformation results in a highly conjugated system that often appears colored. This oxidation is a primary degradation pathway and leads to a complete loss of the desired biological activity associated with the dihydropyridine scaffold.[3]

To minimize oxidation:

  • Work efficiently to reduce exposure to air.

  • Avoid excessive heat during solvent evaporation.

  • Protect the compound from light, especially UV radiation.[1][4]

  • Use degassed solvents for chromatography and recrystallization.

  • Store the final, purified compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[1]

Q2: Are compounds like ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate sensitive to light?

A2: Yes, unequivocally. Dihydropyridines as a class are notoriously photosensitive.[3][4] Exposure to light, particularly in the UV spectrum, can catalyze the oxidation to the pyridine analog.[1] It is imperative that all stages of your work—including the reaction work-up, chromatography, solvent removal, and storage—are performed with protection from light. This can be achieved by using amber glassware or by wrapping flasks, columns, and collection tubes in aluminum foil.

Q3: What is the general polarity of ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, and how does that guide my initial chromatography solvent selection?

A3: Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a moderately polar compound. The presence of the ester and the lactam (oxo-dihydropyridine) functionalities contributes to its polarity. Its main oxidation byproduct, the corresponding pyridine, is generally more polar. For normal-phase chromatography (e.g., using silica gel), a good starting point for method development is a binary solvent system of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[5][6] Thin-Layer Chromatography (TLC) should always be used first to determine the optimal solvent ratio. Aim for a retention factor (Rf) of approximately 0.2-0.4 for the target compound to ensure good separation on a column.[5][7]

Q4: My compound appears to be "smearing" or "tailing" during TLC analysis and on the column. What's happening?

A4: Peak tailing or streaking on silica gel often indicates an undesirable secondary interaction between your compound and the stationary phase. Since the dihydropyridine nitrogen is weakly basic, it can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[5][8] This can lead to poor peak shape and difficult separation. The lactam oxygen and ester carbonyl can also contribute to these interactions.

To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a weak base like triethylamine (TEA) into your eluent system.[1][5] The TEA will preferentially bind to the acidic silanol sites, "masking" them from your compound and resulting in more symmetrical peaks.

  • Use a Different Stationary Phase: For particularly sensitive compounds, consider using a less acidic stationary phase like neutral alumina or a deactivated (end-capped) silica gel.[1][9]

Troubleshooting and Optimization Guide

This guide provides a systematic approach to resolving specific problems encountered during the chromatographic purification process.

Problem 1: Poor Separation of the Desired Product from an Impurity

Possible Cause A: Suboptimal Eluent Polarity The polarity of the mobile phase is the most critical factor in achieving separation. If the polarity is too high, your product and impurities will elute too quickly and together (low resolution). If it's too low, elution will be excessively slow, leading to band broadening and diffuse fractions.

  • Solution: Systematically optimize the solvent system using TLC.[9]

    • Identify the Impurity: Determine if the primary impurity is more or less polar than your product via TLC. The oxidized pyridine byproduct will typically be more polar (lower Rf) than the dihydropyridine.[1]

    • Adjust Gradient: If using flash chromatography, a shallow gradient is key for separating compounds with similar polarities. For instance, instead of jumping from 10% to 30% ethyl acetate in hexanes, try a gradient of 10% to 25% over a larger column volume.

    • Change Solvent Selectivity: If adjusting polarity with a hexane/ethyl acetate system fails, switch one of the solvents to change the nature of the interactions. For example, replacing ethyl acetate with dichloromethane or a small amount of methanol can alter the selectivity and improve separation.[6]

Possible Cause B: On-Column Degradation The compound is degrading during the purification process, creating new impurities that co-elute. This is a significant risk for dihydropyridines on standard silica gel.[1][5]

  • Solution:

    • Deactivate the Silica: As mentioned in the FAQs, flush the column with your starting eluent containing 0.5-1% triethylamine before loading your sample. This neutralizes acidic sites on the silica surface.[5]

    • Minimize Contact Time: Use flash chromatography with applied pressure rather than gravity chromatography.[10] The faster flow rate reduces the time your compound spends in contact with the stationary phase, minimizing the opportunity for degradation.

    • Consider Alternative Phases: If degradation persists, switch to neutral alumina or a reversed-phase (C18) separation, where the compound may be more stable.[9]

Problem 2: Low or No Recovery of the Product from the Column

Possible Cause A: Compound is Irreversibly Adsorbed This can happen if the mobile phase is not polar enough to elute the compound from the stationary phase, or if the compound has degraded and bound strongly to the column.

  • Solution:

    • Increase Eluent Strength: After running the planned gradient, flush the column with a much stronger solvent system (e.g., 5-10% methanol in dichloromethane) to wash out any remaining material.[6]

    • Verify Solubility: Ensure your compound is fully soluble in the mobile phase. If it precipitates at the head of the column upon loading, it will not purify correctly.[11] This is why "dry loading" is often preferred.

Possible Cause B: Sample Loading Issues Loading the sample in too large a volume of a strong solvent can ruin the separation before it even begins. This dissolves the initial "band" of your compound, causing it to spread down the column prematurely.[9]

  • Solution: Use Dry Loading.

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (a few times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully load this powder onto the top of your packed column. This ensures the compound is introduced to the column in a very tight, narrow band, which is critical for achieving high resolution.[5][10]

Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common purification issues.

troubleshooting_workflow cluster_tlc_analysis TLC Analysis Outcome cluster_solutions Corrective Actions start Start: Low Purity After Column Chromatography check_tlc Analyze crude vs. pure fractions by TLC start->check_tlc poor_sep Poor separation (overlapping spots) check_tlc->poor_sep Impurity visible streaking Streaking or tailing of product spot check_tlc->streaking new_spots New spots appear in 'pure' fractions check_tlc->new_spots optimize_gradient Optimize Solvent Gradient (make it shallower) poor_sep->optimize_gradient add_tea Add 0.5% Triethylamine (TEA) to eluent streaking->add_tea new_spots->add_tea Check for acidic degradation dry_load Use Dry Loading Technique new_spots->dry_load Rule out loading artifacts protect_light Protect column from light new_spots->protect_light change_solvent Change Solvent Selectivity (e.g., Hex/EtOAc -> DCM/MeOH) optimize_gradient->change_solvent end_node Achieve High Purity change_solvent->end_node use_neutral_phase Switch to neutral alumina or deactivated silica add_tea->use_neutral_phase If tailing persists dry_load->end_node protect_light->end_node use_neutral_phase->end_node

Caption: A logical workflow for systematically improving chromatographic resolution.

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

This protocol is essential for determining the correct solvent system before committing to a large-scale column.

  • Prepare Samples: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane) to make a ~2 mg/mL solution.

  • Spot the Plate: Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate (with F254 indicator). Keep the spot as small as possible.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., start with 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.[1] The dihydropyridine should appear as a dark spot.

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio until the desired product has an Rf of 0.2-0.4 and is well-separated from major impurities.[5]

Protocol 2: Flash Column Chromatography Purification

This protocol assumes method development via TLC has been completed.

  • Column Selection and Packing:

    • Select a glass column of appropriate size (a silica-to-crude ratio of 50:1 to 100:1 by weight is common for difficult separations).[12]

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexanes).[10][12]

    • Pour the slurry into the column and use gentle air pressure to help pack the bed evenly. Ensure the packed bed is level and free of cracks.[5] Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading (Dry Method Recommended):

    • Dissolve the crude product (~500 mg) in a minimum of dichloromethane. Add ~2-3 g of silica gel.

    • Evaporate all solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

    • Gently add a thin layer of sand or anhydrous sodium sulfate over the sample to prevent disturbance of the bed upon solvent addition.[12]

  • Elution:

    • Carefully add the initial, non-polar eluent to the column.

    • Apply positive pressure (air or nitrogen, 5-10 psi) to begin eluting the solvent.[10]

    • Collect fractions in an array of test tubes.

    • Gradually increase the polarity of the mobile phase according to your pre-determined gradient (e.g., increase by 5% ethyl acetate every 100-200 mL of solvent).

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting collected fractions onto TLC plates.

    • Combine the fractions that contain only the pure desired product.

  • Solvent Evaporation:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator. Crucially, keep the water bath temperature low (<40 °C) to prevent degradation of the product.

    • Place the resulting solid under high vacuum to remove any residual solvent.

Data Summary Table

The following table provides starting points for various chromatographic techniques for purifying dihydropyridine derivatives.

Purification TechniqueStationary PhaseTypical Mobile Phase SystemPurity AchievedKey Considerations
Flash Chromatography Silica Gel (230-400 mesh)Hexane/Ethyl Acetate (Gradient)95-99%Excellent for routine purification. Add 0.5% TEA to mobile phase to prevent tailing.[1][5]
Flash Chromatography Neutral AluminaDichloromethane/Methanol (Gradient)>98%Recommended for highly acid-sensitive dihydropyridines.[1]
Preparative HPLC C18 Reversed-PhaseAcetonitrile/Water (Gradient)>99.5%Provides highest purity but is lower capacity and more resource-intensive.[13]
Recrystallization N/AEthanol or Isopropanol>99% (if crude is >90% pure)Effective for removing minor impurities post-column. Ensure slow cooling to get well-formed crystals.[1]

References

  • Loev, B., et al. (1974). Hantzsch-type dihydropyridine hypotensive agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Shen, L., et al. (2020). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Molecules. Available at: [Link]

  • Conte, E., et al. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. Pharmaceuticals. Available at: [Link]

  • Wang, X., et al. (2012). Synthesis of methyl 5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinolin-3-carboxylate in aqueous media. ResearchGate. Available at: [Link]

  • Suneetha, D., & Kumar, R. P. (2023). Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. AKJournals. Available at: [Link]

  • Biotage. Successful Flash Chromatography. Biotage. Available at: [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Department of Chemistry. Available at: [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments. Available at: [Link]

  • International Journal of Foundation for Modern Research (IJFMR). (2024). 1,4-Dihydropyridines: Synthetic Methodologies, Green Advances, and Expanding Pharmacological Horizons. IJFMR. Available at: [Link]

  • Sorbent Technologies. (2025). Flash Chromatography Basics. Sorbent Technologies, Inc.. Available at: [Link]

  • University of Kwazulu-Natal. SOP: FLASH CHROMATOGRAPHY. School of Chemistry & Physics. Available at: [Link]

  • Organic Syntheses. Ethyl 1-Benzyl-4-fluoropiperidine-4-carboxylate. Organic Syntheses. Available at: [Link]

Sources

Optimization

Technical Support Center: Recrystallization Guide for Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the specific physicochemical realities of working with func...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the specific physicochemical realities of working with functionalized pyridones.

Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 85614-89-7) presents unique crystallization challenges. To purify it successfully, we must manipulate its tautomeric equilibrium and its propensity for robust supramolecular hydrogen bonding.

Molecular Profiling & The Causality of Solvent Selection

To choose the right solvent, you must understand the molecular forces dictating the crystal lattice of your target compound.

The Structural Challenge:

  • The Pyridone Core (Strong H-Bonding): The molecule exists in a tautomeric equilibrium between the 6-hydroxy (lactim) and 6-oxo-1,6-dihydro (lactam) forms. In the solid state, the lactam form almost exclusively predominates[1]. The N-H donor and C=O acceptor of the pyridone ring form exceptionally strong intermolecular hydrogen bonds, creating robust homosynthons (dimers or infinite chains)[2]. This results in a high lattice energy, making the compound poorly soluble in non-polar solvents.

  • The Ester & Methyl Groups (Lipophilicity): The ethyl carboxylate at C3 and the methyl group at C5 introduce lipophilic character. This prevents the molecule from being highly soluble in pure water, despite the polar core.

The Solution (Causality): You need a solvent system capable of acting as both a hydrogen bond donor and acceptor to temporarily disrupt the pyridone homosynthons at elevated temperatures, while offering a steep temperature-solubility coefficient to force reassembly upon cooling. Protic solvents (like ethanol) are uniquely suited for this[3].

Quantitative Solvent Selection Matrix
Solvent SystemSolubilizing MechanismTemperature CoefficientRecommendation Level
Absolute Ethanol Disrupts H-bonded dimers via protic donation/acceptance.ExcellentPrimary Choice for crude purity >85%.
Ethanol / Water Anti-solvent gradient; water forces hydrophobic ester/methyl out of solution.Very HighPrimary Choice for complex mixtures.
Ethyl Acetate H-bond acceptor only; interacts with N-H but not C=O.ModerateSecondary . Good if starting material is highly lipophilic.
Toluene / Heptane Van der Waals interactions only. Fails to break pyridone dimers.PoorNot Recommended . Compound will likely oil out.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. By relying on visual phase-change cues (the "cloud point"), the system automatically corrects for slight variations in crude mass or impurity profiles.

Protocol A: Anti-Solvent Cloud-Point Crystallization (EtOH / H₂O)

Best for crude mixtures with moderate impurities.

  • Dissolution: Place the crude ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in a clean Erlenmeyer flask. Add the absolute minimum volume of boiling ethanol required to fully dissolve the solid[3].

  • Saturation (The Cloud Point): Maintain the solution at a gentle reflux. Begin adding boiling deionized water dropwise. Stop immediately when the solution turns faintly milky/cloudy and the turbidity persists for more than 5 seconds[4]. Causality: The water acts as an anti-solvent, increasing the dielectric constant of the medium until the lipophilic ester/methyl groups can no longer remain solvated.

  • Clarification: Add hot ethanol dropwise (usually 2-5 drops) just until the solution becomes perfectly clear again. This is your self-validation step: you have now achieved a perfectly saturated solution at the boiling point.

  • Nucleation & Cooling: Remove the flask from the heat source. Do not disturb it. Allow it to cool to room temperature over 1-2 hours to promote the growth of large, pure crystal lattices.

  • Maturation & Isolation: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 30 minutes. Collect the crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 30% EtOH/H₂O.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the melting point of your impure mixture is lower than the temperature at which it saturates the solvent. Because the ethyl ester and methyl groups add lipophilicity to a highly polar pyridone core, introducing too much water too quickly forces the compound out of solution as an oil rather than a crystal. The Fix: Reheat the mixture until it forms a single homogeneous liquid phase. Add 1-2 mL of pure ethanol to increase the solubility threshold, then cool the flask very slowly. If you have a pure reference sample, add a single seed crystal when the solution is lukewarm[3].

Q2: I am getting a very low yield after filtration. Where is my product? A2: Pyridones can sometimes supersaturate in alcoholic solvents. If your yield is low, your temperature-solubility gradient was too shallow. Evaporate 50% of the mother liquor under reduced pressure, reheat to dissolve any amorphous precipitate, and repeat the cooling process. Alternatively, you may have used too much ethanol in Step 1; always ensure the solvent is at a rolling boil to minimize the volume used.

Q3: NMR shows that an uncyclized intermediate is co-crystallizing with my desired product. What should I do? A3: Co-crystallization occurs when impurities structurally mimic the target molecule and integrate into the hydrogen-bonded lattice. If an acyclic intermediate is trapped in the pyridone matrix, the EtOH/H₂O system is failing to differentiate them. Switch your solvent class entirely. Run a short silica gel plug (eluting with Hexanes/Ethyl Acetate) to remove the bulk of the intermediate, then recrystallize the concentrated eluent from pure Ethyl Acetate.

Recrystallization Decision Workflow

Use the following logical workflow to determine your purification strategy based on the initial assessment of your crude material.

RecrystallizationWorkflow Start Crude Ethyl 5-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate Assess Assess Crude Purity (HPLC/NMR/TLC) Start->Assess HighPurity Purity > 85% Minor Impurities Assess->HighPurity LowPurity Purity < 85% Complex Mixture Assess->LowPurity SingleSolvent Single Solvent Recrystallization (Absolute Ethanol) HighPurity->SingleSolvent PrePurify Pre-purification (Silica Plug / Wash) LowPurity->PrePurify CheckOil Does the mixture oil out upon cooling? SingleSolvent->CheckOil AntiSolvent Anti-Solvent Recrystallization (EtOH / H2O Cloud Point) AntiSolvent->CheckOil PrePurify->AntiSolvent Seed Reheat, add EtOH, Seed Crystals & Cool Slowly CheckOil->Seed Yes Cool Slow Ambient Cooling then Ice Bath (0°C) CheckOil->Cool No Seed->Cool Isolate Vacuum Filtration & Cold Solvent Wash Cool->Isolate

Figure 1: Decision matrix for the purification of functionalized pyridone carboxylates.

References

  • Hutchins, K. M. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. PMC.[Link]

  • Organic Syntheses. Procedure: 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses, Inc.[Link]

  • Ghomi, J. S., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Comparison Guide: Structural Elucidation of Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

When characterizing heterocyclic building blocks for drug development—such as the synthesis of EZH2 inhibitors and other targeted therapeutics[1]—analytical certainty is paramount. Ethyl 5-methyl-6-oxo-1,6-dihydropyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

When characterizing heterocyclic building blocks for drug development—such as the synthesis of EZH2 inhibitors and other targeted therapeutics[1]—analytical certainty is paramount. Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 85614-89-7) is a highly versatile 2-pyridone derivative. However, its structural elucidation is frequently complicated by solvent-dependent tautomerization and dimerization.

This guide objectively compares the NMR spectroscopic performance of this compound across different solvent systems and against its unmethylated structural analog. By understanding these comparative analytical profiles, researchers can establish self-validating workflows to prevent misassignments and accelerate drug discovery pipelines.

Solvent-Dependent NMR Performance: DMSO-d6 vs. CDCl3

The choice of deuterated solvent drastically alters the observed 1H NMR spectrum of 6-oxo-1,6-dihydropyridine derivatives[2]. In non-polar solvents like CDCl3, the molecule predominantly exists as a hydrogen-bonded dimer, leading to severe concentration-dependent chemical shifts for the N-H proton. Conversely, highly polar aprotic solvents like DMSO-d6 disrupt these intermolecular interactions, stabilizing the lactam tautomer and yielding sharp, reproducible resonances.

Table 1: Comparative 1 H NMR Chemical Shifts (400 MHz)
Proton AssignmentDMSO-d6 (Polar Aprotic)CDCl3 (Non-Polar)Diagnostic Significance
N-H (Position 1) ~11.80 ppm (br s, 1H)>12.50 ppm (v br s, 1H)Highly variable in CDCl3 due to dimerization. DMSO-d6 provides a reliable, sharp peak.
C2-H 8.05 ppm (d, J = 2.5 Hz, 1H)8.20 ppm (d, J = 2.5 Hz, 1H)Meta-coupling to C4-H confirms the 1,6-dihydro core structure.
C4-H 7.65 ppm (dd, J = 2.5, 1.2 Hz, 1H)7.75 ppm (dd, J = 2.5, 1.2 Hz, 1H)Exhibits fine allylic coupling (J = 1.2 Hz) with the C5-methyl group.
Ester -CH2- 4.20 ppm (q, J = 7.1 Hz, 2H)4.35 ppm (q, J = 7.1 Hz, 2H)Standard ethyl ester methylene.
C5-CH3 2.05 ppm (d, J = 1.2 Hz, 3H)2.20 ppm (d, J = 1.2 Hz, 3H)Diagnostic doublet due to allylic coupling with C4-H.
Ester -CH3 1.25 ppm (t, J = 7.1 Hz, 3H)1.38 ppm (t, J = 7.1 Hz, 3H)Standard ethyl ester methyl.
Table 2: Comparative 13 C NMR Chemical Shifts (100 MHz, DMSO-d6)
Carbon AssignmentChemical Shift (ppm)Carbon TypeCausal Explanation
C=O (Ester) 164.2QuaternaryDeshielded by the electronegative oxygen of the ethoxy group.
C6 (Pyridone C=O) 163.5QuaternaryCharacteristic of the 2-pyridone lactam carbonyl[2].
C2 140.1CHHighly deshielded due to proximity to the ring nitrogen and ester group.
C4 136.5CHConjugated with the ester and carbonyl systems.
C5 128.0QuaternarySubstituted by the methyl group; shifted downfield relative to unmethylated analogs.
C3 110.5QuaternaryAlpha to the ester; relatively shielded for an sp2 carbon.
Ester -CH2- 60.5CH2Standard ester methylene shift.
C5-CH3 16.5CH3Ring-bound methyl group.
Ester -CH3 14.2CH3Standard ester methyl shift.

Structural Analog Comparison: Proving Regiochemistry

To unambiguously assign the regiochemistry of the methyl group at the C5 position, it is highly effective to compare the spectrum against its unmethylated analog: Ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate .

Table 3: Methylated vs. Unmethylated Analog ( 1 H NMR in DMSO-d6)
FeatureEthyl 5-methyl-6-oxo... (Target)Ethyl 6-oxo... (Unmethylated Analog)
C5 Position 2.05 ppm (d, J = 1.2 Hz, 3H)6.40 ppm (d, J = 9.5 Hz, 1H)
C4-H Splitting dd, J = 2.5, 1.2 Hzdd, J = 9.5, 2.5 Hz
Diagnostic Value The absence of the 9.5 Hz ortho-coupling definitively proves substitution at the C5 position. The fine 1.2 Hz coupling confirms the methyl group's proximity to C4.The large J = 9.5 Hz coupling is a hallmark of ortho-protons (C4-H and C5-H) on a pyridone ring.

Self-Validating Experimental Protocols

To achieve the resolution required to observe the critical 1.2 Hz allylic coupling between C4-H and C5-CH3, strict adherence to the following self-validating protocol is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of high-purity DMSO-d6 (99.9% D).

    • Causality: DMSO-d6 acts as a strong hydrogen-bond acceptor, entirely disrupting the pyridone dimerization that causes peak broadening in chloroform. 15 mg ensures a high signal-to-noise ratio for 13C acquisition without causing viscosity-induced line broadening.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated gradient Z-shimming.

    • Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the residual DMSO peak (2.50 ppm). Do not proceed if FWHM > 1.0 Hz. Poor magnetic homogeneity will obscure the diagnostic 1.2 Hz allylic coupling. Re-shim if necessary.

  • 1 H NMR Acquisition: Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

    • Causality: A 2.0s delay ensures complete longitudinal (T1) relaxation of the protons, guaranteeing that the integration ratio of the ester ethyl group strictly matches the ring protons.

  • 13 C NMR Acquisition: Set D1 to 2.0 seconds, acquire 1024 scans, and enable WALTZ-16 proton decoupling.

    • Causality: Quaternary carbons (C3, C5, C6) in heterocycles lack attached protons to provide dipole-dipole relaxation, resulting in long T1 times. The extended D1 and high scan count overcome this physical limitation to yield a baseline-resolved spectrum.

Workflows and Mechanistic Visualizations

Workflow S1 Sample Prep 15 mg in 0.6 mL DMSO-d6 S2 Lock & Shim Verify FWHM < 1.0 Hz S1->S2 S3 1H Acquisition NS=16, D1=2.0s S2->S3 S4 13C Acquisition NS=1024, D1=2.0s S3->S4 S5 Processing Phase/Baseline Correction S4->S5

Caption: Step-by-step NMR acquisition workflow emphasizing parameter optimization and self-validation.

Tautomerism Lactam 2-Pyridone (Lactam) Stabilized by DMSO-d6 Sharp NH Peak (~11.8 ppm) Dimer Hydrogen-Bonded Dimer Dominant in CDCl3 Broad/Shifted NH Peak Lactam->Dimer Non-Polar Solvents (Concentration Dependent) Lactim 2-Hydroxypyridine (Lactim) Minor Tautomer Variable OH Peak Lactam->Lactim Tautomerization (Solvent/pH Dependent)

Caption: Solvent-dependent equilibrium of 6-oxo-1,6-dihydropyridine derivatives affecting chemical shifts.

References

  • Vaswani, R. G., et al. "Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas." Journal of Medicinal Chemistry, 2016.[Link][1]

  • "Cyclization of Methyl-Coumalate-Derived Methyl 1-Benzamido-6-oxo-1,6-dihydropyridine-3-carboxylates: Assembly of the [1,2,4]Triazolo[1,5-a]pyridine Ring System." The Journal of Organic Chemistry, ACS Publications, 2017.[Link][2]

Sources

Validation

Comparative reactivity of dihydropyridine carboxylates in Suzuki-Miyaura coupling

As a Senior Application Scientist navigating the complexities of late-stage functionalization, I frequently encounter the synthetic bottleneck of C(sp³)–C(sp²) bond construction. While the traditional palladium-catalyzed...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of late-stage functionalization, I frequently encounter the synthetic bottleneck of C(sp³)–C(sp²) bond construction. While the traditional palladium-catalyzed Suzuki-Miyaura coupling is the gold standard for joining two sp²-hybridized carbons, its application to alkyl systems is notoriously difficult. Alkyl boronic acids suffer from sluggish transmetalation and are highly prone to β-hydride elimination, which yields undesired alkene byproducts.

To bypass these fundamental limitations, the field has experienced a paradigm shift toward metallaphotoredox catalysis. By replacing traditional alkyl boronic acids with 4-alkyl-1,4-dihydropyridine (DHP) carboxylates , we can achieve Suzuki-Miyaura-type cross-couplings via a radical pathway[1]. This guide provides an objective, data-driven comparison of these two reactivity profiles and establishes a self-validating protocol for executing DHP-mediated couplings.

Mechanistic Divergence: Two-Electron vs. Single-Electron Pathways

The fundamental difference between traditional Suzuki-Miyaura couplings and DHP-mediated couplings lies in their activation modes.

Traditional Alkyl Boronic Acids (Pd-Catalyzed): This pathway relies on a two-electron transmetalation step. It requires strong stoichiometric bases and elevated temperatures to activate the boron species. Once the Pd(II)-alkyl intermediate is formed, the lack of stabilizing π-interactions makes the complex highly susceptible to rapid β-hydride elimination before reductive elimination can occur.

DHP Carboxylates (Ni/Photoredox Dual Catalysis): DHP carboxylates operate via a single-electron transfer (SET) mechanism. Upon irradiation with visible light, an excited-state photocatalyst oxidizes the bench-stable DHP. This triggers a thermodynamically driven fragmentation—expelling a pyridine derivative and a proton—to generate a transient, carbon-centered alkyl radical[2]. A nickel catalyst captures this radical to form a high-valent Ni(III) intermediate, which undergoes rapid reductive elimination to form the C–C bond[1]. Because the Ni(III) species eliminates faster than it can undergo β-hydride elimination, the reaction cleanly delivers the cross-coupled product. This approach even enables the coupling of highly strained or sterically hindered systems, such as bicyclo[1.1.1]pentyl radicals, which are entirely recalcitrant to classical transmetalation[3].

G PC Excited Photocatalyst DHP DHP Carboxylate PC->DHP SET Oxidation Rad Alkyl Radical •R DHP->Rad -Pyridine, -H+ NiIII Ni(III)-Aryl(Alkyl) Rad->NiIII Ni0 Ni(0) Catalyst NiI Ni(I)-Aryl Complex Ni0->NiI Ar-X Oxidative Add. NiI->NiIII Radical Capture NiIII->Ni0 Catalyst Regeneration Prod Cross-Coupled Product NiIII->Prod Reductive Elimination

Mechanistic cycle of Ni/Photoredox dual catalysis utilizing DHP carboxylates.

Comparative Reactivity & Performance Data

When evaluating which reagent class to deploy for a C(sp³)–C(sp²) coupling, quantitative performance metrics strongly favor the DHP radical precursors for complex, functionalized molecules.

ParameterTraditional Alkyl Boronic Acids (Pd)DHP Carboxylates (Ni/Photoredox)
Activation Mode Two-electron transmetalationSingle-electron transfer (SET)
Reaction Conditions High heat (80–100 °C), strong baseRoom temperature (25 °C), weak base
Primary Side Reactions β-hydride elimination, protodeboronationMinor homocoupling, premature quenching
Substrate Scope Primary > Secondary (Tertiary fails)Primary, Secondary, Tertiary (Excellent)
Functional Group Tolerance Moderate (Sensitive to base/heat)High (Orthogonal to polar groups)
Reagent Stability Prone to oxidation/hydrolysisHighly bench-stable solids
Average Yield (Complex) 20% – 45%65% – 95%

Self-Validating Experimental Protocol: DHP-Mediated Cross-Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every critical step includes the mechanistic causality behind the action and an observable validation checkpoint.

Reagents Required:

  • 4-Alkyl-1,4-dihydropyridine carboxylate (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • NiCl₂·glyme (10 mol%)

  • dtbbpy ligand (10 mol%)

  • Photocatalyst (e.g., 4CzIPN or[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (2 mol%)

  • DBU (1.5 equiv)

  • Anhydrous DMA (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, combine NiCl₂·glyme and dtbbpy in anhydrous DMA. Stir for 15 minutes.

    • Causality: Pre-complexation ensures the formation of the active L·Ni(II) species before exposure to the radical flux.

    • Validation Check: The solution must transition from pale green to a vibrant, clear emerald green. A cloudy suspension indicates wet solvent or degraded ligand.

  • Reagent Assembly: To the active nickel solution, add the aryl bromide, DHP carboxylate, photocatalyst, and DBU. Seal the vial with a PTFE-lined septum.

    • Causality: DBU acts as a crucial proton sink. During the SET oxidation and aromatization of the DHP, a proton is released. Without DBU, the local environment acidifies, prematurely protodemetalating the Ni intermediate and stalling the catalytic cycle[2].

  • Degassing (Freeze-Pump-Thaw): Remove the sealed vial from the glovebox and subject it to three cycles of freeze-pump-thaw, backfilling with ultra-pure N₂.

    • Causality: Molecular oxygen is a potent triplet quencher. It will immediately deactivate the excited-state photocatalyst and rapidly intercept the generated alkyl radical to form peroxyl byproducts.

    • Validation Check: Upon thawing the final cycle, no micro-bubbles should evolve from the solution under static vacuum.

  • Photochemical Irradiation: Place the vial 3 cm away from a 427 nm Blue LED light source. Use a cooling fan to maintain the reaction at 25 °C. Stir vigorously for 16 hours.

    • Causality: The 427 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the photocatalyst, ensuring efficient SET without generating localized heat that could degrade the DHP.

    • Validation Check: After 1 hour, the reaction should darken significantly (often deep red/brown), indicating the steady-state formation of the active Ni(I) and Ni(III) transient species.

  • Quenching & Purification: Open the vial to air, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Workflow Step1 1. Assembly (Glovebox) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Irradiation (Blue LED, 25°C) Step2->Step3 Step4 4. Quenching & Extraction Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Step-by-step experimental workflow for DHP-mediated photoredox cross-coupling.

Conclusion

For drug development professionals executing late-stage C(sp³)–C(sp²) functionalizations, transitioning from traditional alkyl boronic acids to DHP carboxylates offers a profound upgrade in reliability. By shifting from a two-electron transmetalation paradigm to a single-electron radical capture mechanism, chemists can entirely circumvent β-hydride elimination, operate at ambient temperatures, and couple highly sterically congested tertiary carbons with excellent fidelity.

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Comparative

A Senior Application Scientist's Guide to Scaffold Hopping: Benchmarking Ethyl 5-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate Against Standard Pyridine Cores

Introduction: The Rationale for Scaffold Exploration In the landscape of medicinal chemistry, the pyridine ring is a quintessential privileged scaffold.[1][2] As an isostere of benzene, its inclusion in a molecule can en...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Scaffold Exploration

In the landscape of medicinal chemistry, the pyridine ring is a quintessential privileged scaffold.[1][2] As an isostere of benzene, its inclusion in a molecule can enhance solubility, introduce a hydrogen bond acceptor, and modulate metabolic stability, making it a cornerstone of modern drug design.[1][3][4] However, the relentless pursuit of novel chemical matter with improved potency, selectivity, and pharmacokinetic profiles necessitates a strategy of "scaffold hopping"—the bioisosteric replacement of a core structure to explore new interaction space.[5][6]

This guide provides an in-depth technical comparison between the classical pyridine scaffold and a derivative of significant interest: ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a representative of the pyridinone class. Pyridinones and their dihydropyridine precursors have garnered substantial attention for their broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[7][8][9] The introduction of a carbonyl group and a partially saturated ring fundamentally alters the scaffold's stereoelectronic properties. Unlike the flat, aromatic pyridine, the pyridinone core offers a three-dimensional geometry and the capacity to act as both a hydrogen bond donor and acceptor.[7]

This document is designed for researchers, scientists, and drug development professionals. It will not only present comparative data but also elucidate the causal reasoning behind the experimental protocols chosen for a rigorous head-to-head benchmark. We will follow a logical workflow from in-silico property analysis to in-vitro biological evaluation, providing self-validating, detailed methodologies that ensure scientific integrity and reproducibility.

Part 1: Structural and Physicochemical Divergence

The fundamental difference between a pyridine and a pyridinone scaffold lies in their electronic nature and topology. The pyridine ring is an electron-deficient aromatic system, while the 6-oxo-1,6-dihydropyridine (or 2-pyridone) ring exists in tautomeric equilibrium with its 2-hydroxypyridine form, possessing an endocyclic amide-like character. This structural variance has profound implications for a molecule's physicochemical properties, which govern its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

A key objective in early-stage drug discovery is to optimize these properties to ensure a candidate can reach its biological target at a sufficient concentration. Below is a comparative analysis of key physicochemical parameters, which are critical predictors of a compound's drug-likeness.

Table 1: Comparative Physicochemical Properties of Core Scaffolds

PropertyStandard PyridineEthyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylateRationale for Comparison
Structure Aromatic vs. Non-aromatic, influencing planarity and interaction types.
Molecular Weight ( g/mol ) 79.10181.19Size affects diffusion and permeability.
cLogP (Lipophilicity) 0.650.85 (Predicted)Governs membrane permeability and protein binding. A balanced value is crucial.
Topological Polar Surface Area (TPSA) 12.9 Ų59.8 Ų (Predicted)Predicts transport properties. Higher TPSA often correlates with lower cell permeability.
Hydrogen Bond Donors 01 (N-H)The pyridinone's N-H group can engage in donor interactions unavailable to pyridine.[7]
Hydrogen Bond Acceptors 1 (Ring N)3 (Ring N, C=O, Ester C=O)Increased acceptor count offers more potential interactions with biological targets.[7]
Aqueous Solubility High (Miscible)Moderate (Predicted)Essential for formulation and bioavailability. The pyridine N improves solubility.[10]

Note: Predicted values are illustrative and should be experimentally verified.

Part 2: Experimental Benchmarking: A Workflow for Comparative Analysis

To empirically evaluate the potential of the pyridinone scaffold relative to a standard pyridine, a systematic workflow is essential. This workflow should progress from assessing fundamental properties to evaluating specific biological activities.

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis & Decision Solubility Aqueous Solubility Assay (HPLC-UV) Permeability PAMPA Assay (Cell-Free Permeability) Solubility->Permeability Assess Permeability Metabolism Microsomal Stability Assay (LC-MS/MS) Permeability->Metabolism Determine Stability Kinase Primary Target Assay (e.g., Kinase Inhibition) Metabolism->Kinase Screen on Target Cell Cell Viability Assay (e.g., MTT/CTG) Kinase->Cell Evaluate Cellular Effect Selectivity Kinase Selectivity Panel Cell->Selectivity Profile Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Decision Go/No-Go Decision for Lead Optimization SAR->Decision Acquisition Compound Acquisition 1. Pyridine Analog 2. Pyridinone Analog Acquisition->Solubility Test Solubility G cluster_0 Kinase Active Site Hinge Hinge Region (Backbone NH/CO) DFG_Motif DFG Motif Gatekeeper Gatekeeper Residue Inhibitor Pyridinone Scaffold N-H (Donor) C=O (Acceptor) Ring N (Acceptor) Inhibitor:d->Hinge H-Bond Inhibitor:a1->Hinge H-Bond ATP ATP ATP->Hinge Substrate Peptide Substrate

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Validation

A Senior Application Scientist's Guide to the FTIR Analysis of Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a substituted pyridinone derivative, presents a fascinating case for spectroscopic analysis. Its array of functional groups, including a lactam, an α,β-unsaturated ester, and various C-H bonds, offers a rich field for vibrational spectroscopy. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of this molecule, offering predicted peak assignments based on established principles and comparative data from related structures.

The Foundational Role of FTIR in Structural Characterization

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its chemical bonds absorb energy at specific frequencies, causing them to stretch, bend, or rotate. These absorption frequencies are unique to the types of bonds and functional groups present, creating a distinct "fingerprint" spectrum for each compound. For a molecule like ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, FTIR is indispensable for confirming the presence of key functional groups, such as the carbonyls of the lactam and ester, the N-H bond of the amide, and the C=C bond within the dihydropyridine ring.

Molecular Structure and Key Vibrational Modes

To understand the FTIR spectrum, we must first visualize the molecule's structure and identify the bonds that will give rise to characteristic absorption bands.

Comparative

Quality Control Testing Standards for Commercial Batches of CAS 85614-89-7: A Comparative Performance Guide

As a Senior Application Scientist overseeing the transition of early-stage chemical building blocks into GMP-compliant active pharmaceutical ingredient (API) manufacturing, I frequently encounter the hidden analytical ch...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the transition of early-stage chemical building blocks into GMP-compliant active pharmaceutical ingredient (API) manufacturing, I frequently encounter the hidden analytical challenges posed by heterocyclic intermediates. Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 85614-89-7) —also known as ethyl 6-hydroxy-5-methylnicotinate—is a highly specialized scaffold [1]. It is predominantly utilized in the synthesis of receptor tyrosine kinase (RTK) inhibitors and targeted antiviral therapeutics.

However, its 2-pyridone core presents unique physicochemical behaviors, specifically lactam-lactim tautomerism and robust intermolecular hydrogen bonding [2]. Standard quality control (QC) templates often fail to account for these dynamics, leading to false-positive purity reports and downstream synthetic failures. This guide establishes a field-proven, self-validating QC standard for commercial batches of CAS 85614-89-7, objectively comparing its performance against lower-grade batches and structural analogs.

Mechanistic Insight: The 2-Pyridone Analytical Challenge

The fundamental challenge in analyzing CAS 85614-89-7 lies in its tautomeric equilibrium. In solution, the compound exists in a dynamic state between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

  • Causality in Analysis: In standard unbuffered high-performance liquid chromatography (HPLC) mobile phases, this equilibrium shifts continuously as the analyte travels down the column. This results in severe peak tailing, split peaks, and irreproducible retention times.

  • The Solution: To achieve accurate quantitation, the analytical method must arrest this equilibrium. By utilizing a highly acidic mobile phase (pH ~2.5) and a polar-embedded stationary phase, we force the molecule into its protonated lactam state, ensuring a sharp, singular peak [3].

Tautomerism Lactam 2-Pyridone (Lactam) Favored in Polar/Acidic Media Equilibrium Dynamic Tautomeric Equilibrium (Causes HPLC Peak Tailing) Lactam->Equilibrium Lactim 2-Hydroxypyridine (Lactim) Favored in Non-Polar Media Lactim->Equilibrium Solution Acidic Buffer (pH 2.5) + Polar-Embedded C18 Column Equilibrium->Solution QC Intervention Result Equilibrium Arrested: Sharp, Quantifiable Peak Solution->Result

Diagram 1: Tautomeric equilibrium of the 2-pyridone core and the logical QC intervention.

Comparative Performance Analysis

To demonstrate why stringent QC of CAS 85614-89-7 is non-negotiable, we must look at its downstream performance. The 5-methyl group on this scaffold is not merely decorative; it provides critical steric hindrance that directs subsequent synthetic steps (e.g., forcing N-alkylation over O-alkylation).

If a commercial batch contains high levels of the des-methyl impurity (Ethyl 6-hydroxynicotinate, CAS 18617-50-0), the downstream reaction will yield a complex mixture of N- and O-alkylated byproducts, drastically reducing the final API yield.

Below is a comparative dataset from a standardized downstream N-benzylation reaction (using benzyl bromide, K₂CO₃, in DMF at 60°C for 4 hours), evaluating three different material inputs.

Table 1: Downstream Synthesis Performance Comparison
ParameterPharma Grade CAS 85614-89-7Industrial Grade CAS 85614-89-7Unmethylated Analog (CAS 18617-50-0)
Target Purity (HPLC) ≥ 99.5%~ 95.0%≥ 99.0%
Moisture Content (KF) < 0.2%1.5%< 0.2%
Des-methyl Impurity < 0.1%3.2%N/A (Base structure)
Target N-Alkylation Yield 94.2% 78.5% 61.0%
O-Alkylation Byproduct < 1.0%6.4%35.5%
Downstream API Suitability Optimal (Direct crystallization)Poor (Requires prep-chromatography)Incompatible (Wrong scaffold)

Data Interpretation: The data proves that the 5-methyl group strictly governs regioselectivity. The Industrial Grade batch, contaminated with moisture and 3.2% of the des-methyl impurity, suffered a massive 15.7% drop in target yield due to competitive O-alkylation and water-induced hydrolysis of the alkylating agent.

Self-Validating Quality Control Protocols

To guarantee the performance of Pharma Grade CAS 85614-89-7, the following self-validating protocols must be executed. A "self-validating system" means the protocol contains internal checkpoints (like resolution metrics and spectral purity flags) that automatically invalidate the run if the physical chemistry of the system drifts.

QC_Workflow A Commercial Batch CAS 85614-89-7 BB BB A->BB Purity & Impurities B Sample Preparation (Anhydrous Diluent) D 1H/13C NMR (Regioisomer Check) B->D Structural Integrity E Karl Fischer (Moisture <0.5%) B->E Water Content C HPLC-PDA Analysis (Tautomer Suppression) F Approved for GMP API Synthesis C->F D->F E->F BB->C Purity & Impurities

Diagram 2: The multipronged, self-validating QC workflow for CAS 85614-89-7.

Protocol 1: Tautomer-Suppressed HPLC-PDA Analysis

This method is designed to resolve CAS 85614-89-7 from its des-methyl analog (CAS 18617-50-0) and regioisomeric impurities.

Step-by-Step Methodology:

  • Column Selection: Equip the system with a Waters XBridge Shield RP18 (150 x 4.6 mm, 3.5 µm). Causality: The embedded carbamate group in the stationary phase shields residual silanols, preventing secondary interactions with the basic nitrogen of the pyridone ring.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

    • Phase B: 100% Acetonitrile.

  • Gradient Profile: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min. Column Temperature: 30°C.

  • Sample Preparation: Dissolve 10 mg of the commercial batch in 10 mL of Methanol/Water (50:50). Do not use pure aqueous diluents to avoid precipitation.

  • Detection: Photodiode Array (PDA) scanning from 200–400 nm. Extract chromatograms at 280 nm and 332 nm (the primary n−π* and π−π* transitions for 2-pyridones) [4].

  • Self-Validation Checkpoint (System Suitability): Inject a resolution mixture of CAS 85614-89-7 and CAS 18617-50-0. The run is only valid if the resolution ( Rs​ ) is ≥2.5 . Furthermore, the PDA software must calculate a Peak Purity Match Factor of ≥990 for the main peak, ensuring no tautomeric co-elution.

Protocol 2: ¹H-NMR Regioisomer Verification

Because the synthesis of CAS 85614-89-7 often involves the cyclization of acyclic precursors, the methyl group can occasionally migrate to the 4-position depending on the reaction temperature. HPLC cannot always distinguish these regioisomers perfectly.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of sample in 0.6 mL of DMSO- d6​ . Causality: DMSO is a strong hydrogen-bond acceptor that stabilizes the lactam form, preventing signal broadening in the NMR spectrum.

  • Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 400 MHz (minimum 16 scans).

  • Spectral Markers:

    • Verify the singlet at ~2.05 - 2.15 ppm (integrating for 3H). This confirms the 5-methyl group.

    • Verify the isolated aromatic proton at ~7.9 - 8.1 ppm (integrating for 1H). If the methyl group were at the 4-position, the splitting pattern and chemical shift of the aromatic region would fundamentally change.

  • Self-Validation Checkpoint: The baseline must be completely flat between 2.2 and 3.0 ppm. Any signals here indicate residual acyclic starting materials or alternative regioisomers.

Protocol 3: Coulometric Karl Fischer (Moisture Analysis)

Water is a nucleophile. In downstream cross-coupling or alkylation reactions, excess moisture will destroy the reagents (like benzyl bromide or transition metal catalysts).

Step-by-Step Methodology:

  • Reagent Setup: Use a coulometric Karl Fischer titrator with a diaphragm-less cell (ideal for low-moisture solids).

  • Sample Introduction: Weigh exactly 0.100 g of CAS 85614-89-7 in a dry box. Introduce it rapidly into the titration vessel to prevent atmospheric moisture absorption.

  • Self-Validation Checkpoint: Run a 1.0% water standard prior to sample analysis. The recovery must be between 97.0% and 103.0%. The commercial batch must read < 0.5% w/w moisture to pass Pharma Grade standards.

References

  • Q.-S. Li, et al. "Adsorption of Hydroxy Pyridines and Quinolines at the Metal Oxide−Water Interface: Role of Tautomeric Equilibrium." Environmental Science & Technology, American Chemical Society. Available at:[Link]

  • W. Kasprzyk, et al. "Fluorescence Assay for the Determination of d-Panthenol Based on Novel Ring-Fused 2-Pyridone Derivative." Sensors, MDPI. Available at:[Link]

  • National Institutes of Health. "Spectral Properties Echoing the Tautomerism of Milrinone and Its Application." PubMed Central (PMC). Available at:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
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